3,3-Dimethyl-2-butanol-d13
Description
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Properties
Molecular Formula |
C6H14O |
|---|---|
Molecular Weight |
115.25 g/mol |
IUPAC Name |
1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/i1D3,2D3,3D3,4D3,5D |
InChI Key |
DFOXKPDFWGNLJU-GLTDRPPPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O |
Canonical SMILES |
CC(C(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,3-Dimethyl-2-butanol-d13: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 3,3-Dimethyl-2-butanol-d13. This deuterated analog of 3,3-dimethyl-2-butanol (also known as pinacolyl alcohol) serves as a valuable internal standard in analytical chemistry, particularly in mass spectrometry-based quantification assays.
Chemical Properties and Structure
This compound is a stable, isotopically labeled compound where 13 hydrogen atoms have been replaced with deuterium. This substitution results in a significant mass shift, making it an ideal internal standard for quantitative analysis of its non-deuterated counterpart.
General Properties
| Property | Value | Reference |
| Chemical Name | 1,1,1,2,4,4,4-heptadeuterio-3,3-bis(trideuteriomethyl)butan-2-ol | |
| Synonyms | Pinacolyl alcohol-d13 | |
| Molecular Formula | C₆HD₁₃O | |
| Molecular Weight | 115.25 g/mol | |
| CAS Number | Not available | |
| Appearance | Expected to be a clear, colorless liquid | [1] |
Physicochemical Properties (Estimated based on non-deuterated analog)
The physicochemical properties of this compound are expected to be very similar to those of the non-deuterated form, 3,3-Dimethyl-2-butanol.
| Property | Value (for 3,3-Dimethyl-2-butanol) | Reference |
| Melting Point | 5.6 °C | [2] |
| Boiling Point | 120.4 °C | [2] |
| Density | 0.8122 g/cm³ | [2] |
| Solubility in Water | 25 g/L | [2] |
Spectroscopic Data (Reference Data for 3,3-Dimethyl-2-butanol)
¹H NMR Spectrum (3,3-Dimethyl-2-butanol)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.89 | s | 9H | (CH ₃)₃C- |
| 1.08 | d | 3H | -CH(OH)CH ₃ |
| 1.63 | s | 1H | -CH (OH)CH₃ |
| 3.43-3.50 | q | 1H | -OH |
¹³C NMR Spectrum (3,3-Dimethyl-2-butanol)
| Chemical Shift (ppm) | Assignment |
| 17.89 | -CH(OH)C H₃ |
| 25.47 | (C H₃)₃C- |
| 34.92 | -C (CH₃)₃ |
| 75.58 | -C H(OH)CH₃ |
Mass Spectrum (3,3-Dimethyl-2-butanol)
The mass spectrum of the non-deuterated alcohol exhibits characteristic fragmentation patterns.[3] The molecular ion peak is often weak or absent.[3] Key fragments arise from alpha-cleavage, the loss of an alkyl radical adjacent to the oxygen atom.[3] For 3,3-Dimethyl-2-butanol, this would involve the loss of a methyl or tert-butyl group.
For this compound, the fragmentation pattern is expected to be analogous, with the m/z values of the fragments shifted according to the number of deuterium atoms they contain.
Synthesis of Deuterated Alcohols
The synthesis of deuterated alcohols can be achieved through various methods. One common approach involves the use of a deuterated Grignard reagent reacting with a deuterated ketone. For instance, the synthesis of deuterated tert-butanol has been reported via the Grignard reaction of deuterium methyl magnesium iodide with deuterium acetone.[4] A similar strategy could be employed for the synthesis of this compound. Another general method for the deuteration of alcohols involves a ruthenium-catalyzed "borrowing hydrogen" mechanism.[5]
Application as an Internal Standard in LC-MS
Deuterated compounds are considered the gold standard for internal standards in quantitative LC-MS analysis due to their similar chemical and physical properties to the analyte of interest.[6] This ensures they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[7][8]
General Experimental Protocol for Use as an Internal Standard
The following provides a generalized workflow for the use of this compound as an internal standard in a typical LC-MS experiment.
Caption: General workflow for using this compound as an internal standard.
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Pinacolyl alcohol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Deconstructing the Certificate of Analysis for 3,3-Dimethyl-2-butanol-d13: A Technical Guide
For researchers, scientists, and professionals in drug development, a Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical substance. This guide provides an in-depth explanation of a representative Certificate of Analysis for 3,3-Dimethyl-2-butanol-d13, a deuterated analog of 3,3-Dimethyl-2-butanol. Understanding the data and methodologies presented in a CoA is paramount for ensuring the accuracy and reproducibility of experimental results.
Representative Certificate of Analysis: this compound
| Product Information | |
| Product Name | This compound |
| Catalogue Number | DMB-013 |
| Lot Number | DMB013-25-001 |
| Molecular Formula | C₆HD₁₃O |
| Molecular Weight | 115.25 g/mol |
| CAS Number | Not Available (Non-deuterated: 464-07-3) |
| Storage | 2-8°C, Hygroscopic |
| Analytical Data | | | :--- | :--- | :--- | | Test | Specification | Result | | Appearance | Colorless to light yellow liquid | Conforms | | Chemical Purity (by GC-MS) | ≥ 98.0% | 99.2% | | Isotopic Enrichment (by ¹H NMR) | ≥ 98.0 atom % D | 99.5 atom % D | | Water Content (by Karl Fischer) | ≤ 0.5% | 0.12% | | Structure Confirmation | Conforms to structure | Conforms |
Quantitative Data Summary
The following table summarizes the key quantitative data from the Certificate of Analysis for easy comparison.
| Parameter | Method | Specification | Result |
| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98.0% | 99.2% |
| Isotopic Enrichment | Proton Nuclear Magnetic Resonance (¹H NMR) | ≥ 98.0 atom % D | 99.5 atom % D |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results presented in the CoA.
Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the percentage of this compound relative to other volatile organic impurities.
Methodology:
-
Sample Preparation: A dilute solution of the this compound lot is prepared in a high-purity volatile solvent (e.g., dichloromethane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Separation: The sample is injected into the GC, where it is vaporized. An inert carrier gas (e.g., helium) carries the sample through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The total ion chromatogram (TIC) is generated, showing peaks corresponding to different components. The area of each peak is proportional to the amount of the corresponding compound. The chemical purity is calculated by dividing the peak area of this compound by the total area of all peaks.
Isotopic Enrichment by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To determine the percentage of deuterium atoms at the labeled positions.
Methodology:
-
Sample Preparation: A small amount of the this compound is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) that contains a known internal standard with a proton signal (e.g., tetramethylsilane, TMS).
-
Instrumentation: A high-resolution NMR spectrometer.
-
Data Acquisition: The sample is placed in a strong magnetic field, and radiofrequency pulses are applied. The absorption of energy by the ¹H nuclei is detected.
-
Data Analysis: The ¹H NMR spectrum shows signals corresponding to the residual non-deuterated positions in the molecule. By comparing the integration of these residual proton signals to the integration of the signal from the internal standard of known concentration, the extent of deuteration can be calculated. A higher isotopic enrichment results in smaller residual proton signals. For highly deuterated compounds, Deuterium NMR (²H NMR) can also be used for direct observation and quantification.[1]
Water Content by Karl Fischer Titration
Objective: To quantify the amount of water present in the material.
Methodology:
-
Instrumentation: An automated Karl Fischer titrator, which can be either volumetric or coulometric. The coulometric method is often preferred for trace amounts of water.[2][3]
-
Reaction Principle: The Karl Fischer reaction is a specific chemical reaction in which iodine reacts stoichiometrically with water in the presence of sulfur dioxide, an alcohol, and a base.[2]
-
Titration: The this compound sample is introduced into the titration cell containing the Karl Fischer reagent.
-
Endpoint Detection: The titrator generates iodine until an excess is detected, indicating that all the water has been consumed. The endpoint is typically detected potentiometrically.[2]
-
Calculation: The amount of water in the sample is calculated based on the amount of iodine consumed.
Visualizing Workflows and Structures
Certificate of Analysis Workflow
The following diagram illustrates the general workflow for generating a Certificate of Analysis.
Caption: Workflow for generating a Certificate of Analysis.
Chemical Structure of this compound
This diagram shows the chemical structure of this compound, highlighting the deuterated positions.
Caption: Structure of this compound.
References
Synthesis and Characterization of 3,3-Dimethyl-2-butanol-d13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the deuterated alcohol, 3,3-Dimethyl-2-butanol-d13. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the final product.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process commencing with the deuteration of pinacolone, followed by the reduction of the resulting deuterated ketone.
Step 1: Deuteration of Pinacolone
The initial step involves the exhaustive deuterium exchange of the enolizable protons of pinacolone (3,3-dimethyl-2-butanone). This is typically achieved by treating pinacolone with a deuterium source, such as deuterium oxide (D₂O), under basic or acidic conditions. For complete deuteration of the methyl group adjacent to the carbonyl, a strong base like sodium deuteroxide (NaOD) in D₂O is often employed. The reaction is driven to completion by heating the mixture for a prolonged period.
Step 2: Reduction of Pinacolone-d12
The resulting perdeuterated pinacolone (pinacolone-d12) is then reduced to the corresponding alcohol, this compound. To introduce the final deuterium atom at the C2 position, a deuterated reducing agent is required. Lithium aluminum deuteride (LiAlD₄) is a powerful and suitable reagent for this transformation. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), followed by a careful workup with D₂O to quench the reaction and protonate the resulting alkoxide with a deuterium atom.
A schematic of the overall synthesis workflow is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and characterization of this compound.
Synthesis of Pinacolone-d12
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with pinacolone (1.0 eq).
-
Reagent Addition: A solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 30 wt. % solution, 5.0 eq of D₂O) is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for 48-72 hours to ensure complete deuterium exchange. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals of the methyl group adjacent to the carbonyl.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is neutralized with a deuterated acid (e.g., DCl in D₂O). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude pinacolone-d12. The product can be further purified by distillation.
Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The flask is charged with a suspension of lithium aluminum deuteride (LiAlD₄) (1.1 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reagent Addition: A solution of pinacolone-d12 (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at 0 °C (ice bath).
-
Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of D₂O at 0 °C to decompose the excess LiAlD₄. A 15% aqueous solution of NaOD is then added, followed by more D₂O. The resulting mixture is stirred until a white precipitate forms. The organic layer is decanted, and the precipitate is washed with diethyl ether. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give crude this compound. The final product can be purified by fractional distillation.
Characterization Data
The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the expected quantitative data for the final product and its non-deuterated analog for comparison.
Table 1: Physical and Molecular Properties
| Property | 3,3-Dimethyl-2-butanol | This compound |
| Molecular Formula | C₆H₁₄O | C₆HD₁₃O |
| Molecular Weight | 102.18 g/mol [1] | 115.26 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid |
| Boiling Point | 120-121 °C[1] | Expected to be similar to the non-deuterated form |
| Density | 0.812 g/mL at 25 °C | Expected to be slightly higher than the non-deuterated form |
Table 2: Spectroscopic Data
| Technique | 3,3-Dimethyl-2-butanol | This compound |
| ¹H NMR (CDCl₃) | δ 0.91 (s, 9H), 1.15 (d, 3H), 1.5 (br s, 1H, OH), 3.55 (q, 1H) | Expected to show a significant reduction or absence of proton signals, except for a residual OH proton signal if not exchanged. |
| ¹³C NMR (CDCl₃) | δ 25.8 (C4), 26.0 (C1), 35.0 (C3), 75.0 (C2) | Expected to show signals for the carbon skeleton, with potential splitting due to deuterium coupling (C-D). |
| Mass Spec. (EI) | m/z 102 (M+), 87, 59, 45 | Expected molecular ion peak at m/z 115 (M+). Fragmentation pattern will be shifted according to the deuterium labeling. |
Logical Relationships in Characterization
The characterization of this compound relies on a logical progression of analytical techniques to confirm its identity, purity, and isotopic enrichment.
Caption: Logical workflow for the characterization of the final product.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The described two-step synthesis is a reliable method for obtaining this valuable isotopically labeled compound. The detailed experimental protocols and expected characterization data will be instrumental for researchers in drug metabolism, pharmacokinetics, and other fields requiring high-purity deuterated standards. The successful synthesis and thorough characterization of this molecule will enable more accurate and sensitive quantitative bioanalytical studies.
References
A Technical Guide to the Isotopic Purity and Enrichment of 3,3-Dimethyl-2-butanol-d13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity and enrichment of 3,3-Dimethyl-2-butanol-d13. Given the critical role of deuterated compounds in pharmaceutical research, particularly in pharmacokinetic and metabolism studies, ensuring the accurate characterization of these molecules is paramount. This document outlines the key analytical techniques and presents a framework for interpreting the resulting data.
Introduction to this compound and the Importance of Isotopic Purity
This compound is the deuterated analog of 3,3-Dimethyl-2-butanol. The substitution of hydrogen atoms with deuterium can alter the metabolic profile of a molecule, often leading to a longer half-life and reduced toxicity. These properties make deuterated compounds valuable tools in drug development.
The efficacy and reliability of studies employing isotopically labeled compounds are directly dependent on their isotopic purity and enrichment .
-
Isotopic Purity: Refers to the percentage of the compound that is enriched with the desired isotope compared to the naturally occurring isotopes.
-
Isotopic Enrichment: Quantifies the extent to which the abundance of a particular isotope in a material deviates from its natural abundance.
Accurate determination of these parameters is crucial for ensuring the validity of experimental results and for meeting regulatory standards.
Data Presentation: Representative Isotopic Purity and Enrichment Data
While a specific certificate of analysis for this compound was not publicly available at the time of this writing, the following tables represent typical data that would be generated from the analytical methods described in this guide.
Table 1: Representative Isotopic Purity Data for this compound as Determined by NMR Spectroscopy
| Parameter | Specification | Result |
| Chemical Purity (by ¹H NMR) | ≥ 98% | 99.5% |
| Isotopic Enrichment (by ²H NMR) | ≥ 98 atom % D | 99.2 atom % D |
Table 2: Representative Isotopic Enrichment Data for this compound as Determined by Mass Spectrometry
| Isotopologue | Theoretical Mass (Da) | Measured Relative Abundance (%) |
| d13 (fully deuterated) | 115.186 | 99.1 |
| d12 | 114.180 | 0.7 |
| d11 | 113.174 | 0.2 |
| d0 (unlabeled) | 102.104 | < 0.1 |
| Overall Isotopic Purity | 99.1% |
Experimental Protocols for Determining Isotopic Purity and Enrichment
The two primary analytical techniques for characterizing deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining both the chemical purity and the isotopic enrichment of a sample.[1] For deuterated compounds, both ¹H NMR and ²H NMR are employed.
3.1.1. Protocol for Chemical Purity Determination by ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with any residual proton signals from the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters for quantitative analysis include a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and ensuring a sufficient signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the area of a well-resolved signal from the analyte (residual, non-deuterated species) and a signal from the internal standard.
-
Calculate the chemical purity using the following equation:
Where:
-
I = Integral area
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
3.1.2. Protocol for Isotopic Enrichment Determination by ²H NMR
-
Sample Preparation:
-
Prepare a solution of the this compound in a protonated solvent of high purity (e.g., CHCl₃).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a higher number of scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum and integrate the signals corresponding to the different deuterium positions in the molecule.
-
The relative integrals of the deuterium signals can be used to confirm the positions of deuteration and to assess the relative isotopic enrichment at each site. The overall isotopic enrichment is typically determined by comparing the total integral of the analyte's deuterium signals to that of a known reference.
-
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z), making it ideal for distinguishing between different isotopologues of a molecule.[2][3][4][5][6][7]
3.2.1. Protocol for Isotopic Enrichment Determination by LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a solvent compatible with liquid chromatography and mass spectrometry (e.g., methanol, acetonitrile).
-
-
LC-MS Data Acquisition:
-
Inject the sample into an LC-MS system. The liquid chromatography step separates the analyte from any non-volatile impurities.
-
Acquire a full-scan mass spectrum of the analyte peak using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to resolve the different isotopologues.
-
-
Data Processing and Analysis:
-
Extract the ion chromatograms for the expected m/z values of the different isotopologues (d0 to d13).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue.
-
The isotopic purity is typically reported as the percentage of the fully deuterated (d13) species relative to the sum of all isotopologues.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for determining the isotopic purity and enrichment of this compound.
Conclusion
The accurate determination of isotopic purity and enrichment is a non-negotiable aspect of research and development involving deuterated compounds like this compound. Both NMR spectroscopy and mass spectrometry offer robust and reliable methods for this characterization. While this guide provides a general framework, specific experimental parameters may need to be optimized based on the instrumentation available and the specific properties of the analyte. Adherence to rigorous analytical protocols is essential for generating high-quality, reproducible data that can be confidently applied in drug development and other scientific endeavors.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. almacgroup.com [almacgroup.com]
1H and 13C NMR spectral data of 3,3-Dimethyl-2-butanol-d13
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,3-Dimethyl-2-butanol
This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for 3,3-Dimethyl-2-butanol in Chloroform-d (CDCl₃).
¹H NMR Spectral Data
| Chemical Shift (ppm) | Intensity | Multiplicity | Assignment |
| 3.50 - 3.43 | 67.00 | Multiplet | CH-OH |
| 1.63 | 63.00 | Singlet | OH |
| 1.15 - 1.08 | 393.00 | Doublet | CH₃-CH |
| 0.91 - 0.87 | 1065.00 | Singlet | C-(CH₃)₃ |
Source: PubChem CID 10045, 90 MHz in CDCl₃[1]
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Intensity | Assignment |
| 75.58 | 455.00 | C2 (CH-OH) |
| 34.92 | 295.00 | C3 (C(CH₃)₃) |
| 25.47 | 1000.00 | C4, C5, C6 (C(CH₃)₃) |
| 17.89 | 385.00 | C1 (CH₃-CH) |
Source: PubChem CID 10045, 25.16 MHz in CDCl₃[1]
Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following provides a detailed methodology for the key experiments.
Sample Preparation
A standard protocol for preparing a small organic molecule like 3,3-Dimethyl-2-butanol for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of the compound.[2]
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical and should dissolve the compound well while having minimal overlapping signals with the analyte.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution height is adequate, typically around 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
¹H NMR Spectroscopy
-
Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
-
Tuning and Shimming: The probe is tuned to the ¹H frequency, and the magnetic field homogeneity is optimized through shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
-
Acquisition Time: An acquisition time of 2-4 seconds is standard.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy
-
Instrument Setup: The same spectrometer is used, with the probe tuned to the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.[2]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typical.
-
-
Data Processing: The processing steps are similar to those for ¹H NMR, with referencing typically done using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualizations
The following diagrams illustrate key workflows and relationships in the NMR analysis of 3,3-Dimethyl-2-butanol.
References
In-Depth Technical Guide: High-Purity 3,3-Dimethyl-2-butanol-d13 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 3,3-Dimethyl-2-butanol-d13, a deuterated analog of pinacolyl alcohol. This document details its commercial availability, key specifications, and its primary application as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). Methodologies for its use and a plausible synthetic route are also described to support researchers in drug development and other scientific fields.
Commercial Availability and Specifications
High-purity this compound is a specialized chemical primarily offered by suppliers of stable isotope-labeled compounds and analytical reference standards. It is often produced via custom synthesis to ensure high isotopic enrichment and chemical purity.
Key commercial suppliers include:
-
LGC Standards (and its subsidiary Toronto Research Chemicals - TRC)
-
Axios Research
-
CymitQuimica
-
Clinivex
These suppliers typically provide the compound in quantities ranging from milligrams to larger custom batches, catering to the needs of research and development laboratories.
Table 1: Representative Product Specifications for this compound
| Parameter | Typical Specification | Source |
| Chemical Formula | C₆D₁₃HO | --INVALID-LINK-- |
| Molecular Weight | 115.26 g/mol | --INVALID-LINK-- |
| Unlabeled CAS Number | 464-07-3 | --INVALID-LINK-- |
| Appearance | Neat (liquid) | --INVALID-LINK-- |
| Isotopic Purity | Typically ≥98 atom % D | General supplier information |
| Chemical Purity | ≥98% | General supplier information |
Note: Specific isotopic and chemical purity values should be confirmed with the supplier's Certificate of Analysis (CoA) for a given batch.
Table 2: Physical and Chemical Properties of 3,3-Dimethyl-2-butanol (Non-Deuterated)
| Property | Value |
| Melting Point | 4.8 °C (lit.) |
| Boiling Point | 119-121 °C (lit.) |
| Density | 0.812 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.415 (lit.) |
| Solubility | Soluble in ethanol and diethyl ether. Water solubility is 25 g/L. |
Synthesis of this compound
While specific synthesis routes for commercial production are proprietary, a plausible and common method for preparing deuterated alcohols is through a Grignard reaction. This involves the reaction of a deuterated Grignard reagent with a deuterated carbonyl compound. For this compound, this would likely involve the reaction of deuterated acetaldehyde with tert-butylmagnesium chloride-d9, followed by an acidic workup with a deuterium source like D₂O.
Safety data sheet and handling of 3,3-Dimethyl-2-butanol-d13
An In-depth Technical Guide to the Safe Handling of 3,3-Dimethyl-2-butanol-d13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for this compound. Specific safety data for the deuterated form is limited; therefore, much of the information presented is extrapolated from the safety data sheet (SDS) of its non-deuterated analog, 3,3-Dimethyl-2-butanol. Users should always consult the most current SDS provided by their supplier and conduct a thorough risk assessment before handling this chemical.
Chemical and Physical Properties
This compound is a deuterated analog of 3,3-Dimethyl-2-butanol, a branched-chain alcohol. The deuteration is expected to have a minimal effect on its chemical properties and physical characteristics, apart from a higher molecular weight. It is typically a colorless liquid with a characteristic odor, soluble in organic solvents, and has limited solubility in water.
Table 1: Physical and Chemical Properties
| Property | This compound | 3,3-Dimethyl-2-butanol |
| CAS Number | 464-07-3 (for non-deuterated) | 464-07-3[1][2][3] |
| Molecular Formula | C₆HD₁₃O[1] | C₆H₁₄O[1][3] |
| Molecular Weight | 115.25 g/mol [4] | 102.17 g/mol [3] |
| Boiling Point | Not available | 119-121 °C[2] |
| Melting Point | Not available | 4.8 °C[2] |
| Density | Not available | 0.812 g/mL at 25 °C[2] |
| Flash Point | Not available | 26 °C (78.8 °F) (closed cup)[3] |
| Refractive Index | Not available | n20/D 1.415[2] |
| Vapor Pressure | Not available | 8.47 mmHg at 25°C[2] |
| LogP | Not available | 1.41330[2] |
Hazard Identification and Safety Precautions
Based on the data for 3,3-Dimethyl-2-butanol, the deuterated compound should be considered a flammable liquid and vapor.[5]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
Potential Health Effects:
-
Eye Contact: May cause eye irritation, chemical conjunctivitis, and corneal damage.[2]
-
Skin Contact: May cause irritation and dermatitis.[2]
-
Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Ingestion of large amounts may lead to CNS depression.[2]
-
Inhalation: May cause respiratory tract irritation.[2]
Table 2: Precautionary Statements
| Code | Precautionary Statement |
| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][6] |
| P233 | Keep container tightly closed.[5] |
| P240 | Ground/bond container and receiving equipment.[5] |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[5] |
| P242 | Use only non-sparking tools.[5] |
| P243 | Take precautionary measures against static discharge.[5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |
| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |
| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |
| P403 + P235 | Store in a well-ventilated place. Keep cool. |
| P501 | Dispose of contents/container to an approved waste disposal plant.[6] |
Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Handling:
-
Wash hands thoroughly after handling.[2]
-
Use in a well-ventilated area.[2]
-
Ground and bond containers when transferring material to prevent static discharge.[2][5]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Empty containers may retain product residue and can be hazardous.[2]
Storage:
-
Keep away from sources of ignition.[2]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[2][3]
-
Store in a flammables-designated area.[2]
Accidental Release Measures and First Aid
Accidental Release:
-
Clean up spills immediately, observing all safety precautions.
-
Use a spark-proof tool.[2]
-
Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[2]
First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[5]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The following data is for the non-deuterated form, 3,3-Dimethyl-2-butanol.
Table 3: Toxicological Data for 3,3-Dimethyl-2-butanol (CAS: 464-07-3)
| Route | Species | Value | Reference |
| Inhalation (LC50) | Rat | 15000 mg/m³ | [2] |
| Skin (LD50) | Rat | 3100 mg/kg | [2] |
Carcinogenicity: 3,3-Dimethyl-2-butanol is not listed as a carcinogen by ACGIH, IARC, or NTP.[2]
Experimental Protocols
No specific experimental protocols for this compound were found in the public domain. However, the non-deuterated form is used as a substrate in various chemical reactions. For instance, it has been used in the conversion of ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid. It is also utilized in the study of secondary alcohol oxidation to ketones and in the preparation of aryl ethers.
When designing experiments with this compound, researchers should adapt protocols for the non-deuterated analog while adhering to the safety and handling procedures outlined in this guide. A thorough risk assessment should be conducted for each specific experimental setup.
Visualized Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Safe handling workflow for this compound.
References
- 1. CAS 464-07-3: 3,3-Dimethyl-2-butanol | CymitQuimica [cymitquimica.com]
- 2. 3,3-dimethyl-2-butanol | CAS#:464-07-3 | Chemsrc [chemsrc.com]
- 3. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H14O | CID 169438878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cpachem.com [cpachem.com]
An In-Depth Technical Guide to the Scientific Applications of 3,3-Dimethyl-2-butanol-d13
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary application of 3,3-Dimethyl-2-butanol-d13 in scientific research. While direct studies on this specific isotopically labeled compound are not extensively documented in publicly available literature, its principal utility can be inferred from the well-established applications of its unlabeled counterpart, 3,3-Dimethyl-2-butanol, and the common use of deuterated molecules in analytical chemistry. The primary application of this compound is as an internal standard for the accurate quantification of 3,3-Dimethyl-2-butanol in complex matrices using mass spectrometry.
Introduction to 3,3-Dimethyl-2-butanol and the Role of Deuterated Internal Standards
3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol, is a branched-chain secondary alcohol.[1][2] It has been identified as a metabolite in Saccharomyces cerevisiae and has been detected in human blood, indicating potential environmental or metabolic exposure.[1][3] The unlabeled compound is utilized in various chemical syntheses, including as a substrate for studying the oxidation of secondary alcohols and in the preparation of aryl ethers.[4]
In analytical chemistry, particularly for quantitative analysis, isotopically labeled internal standards are the gold standard.[5] Deuterated standards, where hydrogen atoms are replaced by deuterium, are ideal because they exhibit nearly identical chemical and physical properties to the analyte of interest.[6][7] This includes similar extraction recovery, chromatographic retention times, and ionization efficiency in mass spectrometry.[5][6] By adding a known amount of the deuterated standard to a sample, it is possible to correct for variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of the target analyte.[6][8]
The primary role of this compound is to serve as an internal standard for the quantitative analysis of 3,3-Dimethyl-2-butanol.
Core Application: Internal Standard in Quantitative Mass Spectrometry
The most significant application of this compound is in isotope dilution mass spectrometry (IDMS) for the precise measurement of 3,3-Dimethyl-2-butanol concentrations in various samples, such as biological fluids (blood, urine) or environmental matrices.
Isotope dilution mass spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically labeled standard to a sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then measured by a mass spectrometer. Since the analyte and the standard behave almost identically during sample processing and analysis, this ratio remains constant and can be used to calculate the concentration of the analyte with high accuracy.
Below is a logical diagram illustrating the principle of isotope dilution mass spectrometry.
References
- 1. Human Metabolome Database: Showing metabocard for 3,3-Dimethyl-2-butanol (HMDB0245993) [hmdb.ca]
- 2. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]
- 3. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3-Dimethyl-2-butanol Pinacolyl alcohol [sigmaaldrich.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Volatile Organic Compounds in Biological Matrices using 3,3-Dimethyl-2-butanol-d13 as an Internal Standard
Introduction
Volatile organic compounds (VOCs) are a diverse class of carbon-based chemicals that exhibit high vapor pressure at room temperature. In the context of life sciences, endogenous VOCs are produced as byproducts of metabolic processes.[1][2] The profile of these VOCs in biological samples such as blood, urine, and breath can serve as a valuable source of biomarkers for disease diagnosis, monitoring patient response to therapy, and understanding the mechanisms of drug action.[1][3] Consequently, the precise and accurate quantification of VOCs is of paramount importance in clinical research and drug development.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of individual VOCs within complex biological matrices.[4] However, the quantitative accuracy of GC-MS analysis can be affected by various factors, including sample matrix effects and variations in sample preparation and injection volume. To overcome these challenges, the use of a stable isotope-labeled internal standard is highly recommended.[5]
This application note provides a detailed protocol for the quantitative analysis of a panel of representative VOCs in human plasma using 3,3-Dimethyl-2-butanol-d13 as an internal standard. The selected VOCs are relevant to various metabolic pathways and have been implicated in different disease states, making them pertinent to researchers, scientists, and drug development professionals.
Materials and Methods
Reagents and Standards
-
Internal Standard (IS): this compound (CAS Number: available from suppliers of stable isotope standards). Prepare a stock solution in methanol at a concentration of 1 mg/mL and a working solution of 10 µg/mL in methanol.
-
VOC Standards: Acetone, Isoprene, 2-Pentanone, Hexanal, and Dimethyl sulfide (Sigma-Aldrich, >99% purity). Prepare a mixed stock solution in methanol containing each analyte at 1 mg/mL.
-
Methanol: HPLC grade.
-
Human Plasma: Sourced from a certified vendor, stored at -80°C.
-
Sodium Chloride (NaCl): ACS grade.
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a headspace autosampler is recommended.
-
GC Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for the separation of a broad range of VOCs.[4]
-
Headspace Vials: 20 mL screw-top vials with PTFE/silicone septa.
Experimental Protocols
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 20 mL headspace vial, add 1 mL of the plasma sample.
-
Add 1 g of NaCl to the vial to increase the partitioning of VOCs into the headspace.
-
Spike 10 µL of the 10 µg/mL this compound internal standard working solution into the plasma sample.
-
For the calibration curve and quality control samples, spike the appropriate volume of the VOC standard mixture into blank plasma.
-
Immediately seal the vial with a screw cap and PTFE/silicone septum.
-
Vortex the vial for 10 seconds.
Headspace-GC-MS Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
-
Headspace Autosampler Parameters:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
Injection Mode: Splitless
-
-
GC Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
-
Calibration and Quantification
-
Prepare a series of calibration standards in blank plasma with concentrations of the target VOCs ranging from 1 ng/mL to 1000 ng/mL.
-
Process the calibration standards alongside the unknown samples using the same sample preparation and GC-MS analysis protocol.
-
For each analyte and the internal standard, select specific quantifier and qualifier ions in SIM mode.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of the VOCs in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Acetone | 43 | 58 | - |
| Isoprene | 67 | 68 | 53 |
| 2-Pentanone | 43 | 86 | 71 |
| Hexanal | 56 | 82 | 100 |
| Dimethyl sulfide | 62 | 47 | 61 |
| This compound (IS) | 66 | 96 | - |
Table 2: Illustrative Quantitative Performance Data
| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Acetone | 1 - 1000 | > 0.995 | 0.5 | 1.5 |
| Isoprene | 1 - 500 | > 0.995 | 0.3 | 1.0 |
| 2-Pentanone | 5 - 1000 | > 0.998 | 1.5 | 5.0 |
| Hexanal | 2 - 800 | > 0.996 | 0.8 | 2.5 |
| Dimethyl sulfide | 1 - 1000 | > 0.997 | 0.4 | 1.2 |
Visualization of Experimental Workflow and a Relevant Metabolic Pathway
Caption: Experimental workflow for the quantitative analysis of VOCs.
Caption: Simplified metabolic pathways leading to VOC formation.
Discussion
The use of a deuterated internal standard such as this compound is crucial for achieving reliable quantitative results in VOC analysis of biological matrices. The deuterium atoms do not significantly alter the chemical properties of the molecule, ensuring that it co-elutes with the target analytes and behaves similarly during sample preparation and injection. However, its different mass allows for clear differentiation by the mass spectrometer, enabling accurate normalization of the analytical signal.
The protocol described in this application note provides a robust framework for the quantification of a panel of metabolically relevant VOCs. The selected compounds originate from various key metabolic pathways, including fatty acid oxidation (Hexanal), amino acid metabolism (Dimethyl sulfide), ketogenesis (Acetone), and terpenoid biosynthesis (Isoprene). Alterations in the levels of these VOCs have been associated with various pathological conditions, highlighting their potential as non-invasive biomarkers.
For researchers in drug development, this methodology can be applied to:
-
Pharmacodynamic studies: To monitor the effect of a drug on metabolic pathways.
-
Toxicology studies: To identify early markers of drug-induced toxicity.
-
Patient stratification: To identify patient populations that may respond differently to a therapeutic intervention based on their metabolic profile.
Conclusion
This application note details a comprehensive protocol for the quantitative analysis of volatile organic compounds in human plasma using this compound as an internal standard. The methodology, which employs headspace gas chromatography-mass spectrometry, is sensitive, specific, and reliable. The provided experimental details, data presentation, and visualizations offer a practical guide for researchers, scientists, and drug development professionals seeking to implement robust VOC analysis in their studies.
References
- 1. Interaction of volatile organic compounds and underlying liver disease: a new paradigm for risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatile Organic Compound Metabolism on Early Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. inbre.jabsom.hawaii.edu [inbre.jabsom.hawaii.edu]
- 5. Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in virgin olive oil volatile organic compounds (VOO-VOCs) profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Ethanol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Introduction
The accurate quantification of alcohol in biological matrices is crucial in clinical and forensic toxicology, as well as in drug development studies where ethanol may be co-administered. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is highly recommended to ensure the accuracy and precision of the reported concentrations by compensating for variability during sample preparation and analysis.[2][3][4] Deuterated standards are chemically and physically almost identical to the target analyte, ensuring consistent behavior during extraction and ionization.[3][5]
This application note provides a detailed protocol for the development and validation of a robust and high-throughput LC-MS/MS method for the quantification of ethanol in human plasma using ethanol-d6 as an internal standard. The method employs a simple protein precipitation for sample preparation, enabling rapid sample processing.
Experimental
Materials and Reagents
-
Ethanol (Absolute), Certified Reference Material
-
Ethanol-d6, Certified Reference Material
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, Ultra-pure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
96-well collection plates
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent
-
Mass Spectrometer: Agilent 6470 triple quadrupole LC/MS system or equivalent with electrospray ionization (ESI) source[6]
-
Analytical Column: UPLC HSS C18 column (e.g., 2.1 x 50 mm, 2.7 µm) or equivalent[7]
Preparation of Standards and Quality Control Samples
Stock solutions of ethanol and ethanol-d6 were prepared in ultra-pure water at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. The internal standard (IS) working solution (ethanol-d6) was prepared at a concentration of 100 ng/mL in acetonitrile.
Calibration standards and quality control (QC) samples were prepared by spiking the appropriate amount of the working standard solutions into blank human plasma. Calibration standards were prepared at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from biological samples like plasma or serum.[1][8][9]
-
Aliquot 50 µL of plasma samples (blank, calibration standards, QCs, and unknown samples) into a 96-well collection plate.
-
Add 200 µL of the internal standard working solution (100 ng/mL ethanol-d6 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | UPLC HSS C18, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic: 95% A, 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 minutes |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Ethanol and Ethanol-d6
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |
| Ethanol | 47.0 | 29.0 | 100 | 80 | 10 |
| Ethanol-d6 | 53.1 | 34.1 | 100 | 80 | 10 |
Method Validation
The bioanalytical method was validated according to the European Medicines Agency (EMA) guidelines.[4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Data Summary
Table 2: Summary of Quantitative Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Calibration Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Accuracy & Precision | ||
| LLOQ (1 ng/mL) | Accuracy: 95.8%, Precision (CV%): 8.2% | Accuracy: ±20%, Precision: ≤20% |
| Low QC (3 ng/mL) | Accuracy: 102.1%, Precision (CV%): 5.5% | Accuracy: ±15%, Precision: ≤15% |
| Medium QC (75 ng/mL) | Accuracy: 98.7%, Precision (CV%): 4.1% | Accuracy: ±15%, Precision: ≤15% |
| High QC (800 ng/mL) | Accuracy: 101.3%, Precision (CV%): 3.8% | Accuracy: ±15%, Precision: ≤15% |
| Recovery | ||
| Ethanol | 92.5% | Consistent and reproducible |
| Ethanol-d6 | 94.1% | Consistent and reproducible |
| Matrix Effect | ||
| CV% | < 10% | ≤ 15% |
| Stability | ||
| Freeze-Thaw (3 cycles) | Within ±15% of nominal | Within ±15% of nominal |
| Short-Term (24h at RT) | Within ±15% of nominal | Within ±15% of nominal |
| Long-Term (30 days at -80°C) | Within ±15% of nominal | Within ±15% of nominal |
| Post-Preparative (48h in autosampler) | Within ±15% of nominal | Within ±15% of nominal |
Visualizations
Experimental Workflow
Analyte-Internal Standard Relationship
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of ethanol in human plasma. The use of a deuterated internal standard, ethanol-d6, ensures high accuracy and precision, correcting for any variability during the analytical process.[2] The simple protein precipitation sample preparation allows for high-throughput analysis, making this method suitable for clinical, forensic, and research laboratories requiring reliable ethanol quantification. The method validation results demonstrate that the assay is linear, accurate, precise, and stable.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. resolvemass.ca [resolvemass.ca]
- 6. agilent.com [agilent.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. ionsource.com [ionsource.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Sample Preparation for the Quantification of 3,3-Dimethyl-2-butanol-d13 in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethyl-2-butanol is a volatile organic compound (VOC) that may be of interest in various research and clinical settings. Accurate quantification of its deuterated isotopologue, 3,3-Dimethyl-2-butanol-d13, in biological matrices is crucial for pharmacokinetic studies, metabolic profiling, and as an internal standard for the analysis of the non-deuterated form.[1][2][3][4] This application note provides a detailed protocol for the sample preparation of this compound in plasma, urine, and tissue homogenates for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described method utilizes protein precipitation followed by headspace solid-phase microextraction (HS-SPME), a robust and sensitive technique for the extraction of volatile compounds from complex biological samples.[5][6][7][8]
Experimental Protocols
This section details the necessary materials and the step-by-step procedures for sample preparation.
Materials
-
Biological Matrices: Human plasma (K2-EDTA), human urine, and porcine liver tissue.
-
Reagents: Acetonitrile (HPLC grade), Trichloroacetic acid (TCA), Phosphate-buffered saline (PBS, pH 7.4), Ultrapure water.
-
Standards: this compound certified reference material.
-
Equipment:
-
Vortex mixer
-
Centrifuge (capable of 4°C and 10,000 x g)
-
HS-SPME autosampler and fibers (e.g., 100 µm Polydimethylsiloxane (PDMS))[5]
-
GC-MS system
-
20 mL headspace vials with magnetic screw caps and septa
-
Pipettes and tips
-
Tissue homogenizer
-
Protocol 1: Plasma and Urine Sample Preparation
-
Sample Thawing: Thaw frozen plasma and urine samples at room temperature. Vortex gently to ensure homogeneity.
-
Internal Standard Spiking: Spike 500 µL of plasma or urine with the appropriate concentration of this compound working solution. For calibration standards and quality controls, spike with known concentrations of the analyte.
-
Protein Precipitation:
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 20 mL headspace vial.
-
HS-SPME Analysis:
-
Seal the vial immediately.
-
Place the vial in the HS-SPME autosampler.
-
Incubate the sample at 60°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 10 minutes to extract the analyte.[5]
-
Desorb the analyte from the fiber in the GC inlet at 250°C for 2 minutes.
-
Protocol 2: Tissue Homogenate Preparation
-
Tissue Weighing and Homogenization:
-
Weigh approximately 1 g of tissue.
-
Add 3 mL of ice-cold PBS (pH 7.4) per gram of tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Internal Standard Spiking: Spike 500 µL of the tissue homogenate with the this compound working solution.
-
Protein Precipitation:
-
Supernatant Transfer: Transfer the supernatant to a 20 mL headspace vial.
-
HS-SPME Analysis: Follow steps 5a-5d from Protocol 1.
Data Presentation
The following tables summarize the quantitative performance of the described sample preparation method.
Table 1: Recovery of this compound
| Biological Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) |
| Plasma | 10 | 92.5 | 4.8 |
| 100 | 95.1 | 3.2 | |
| 500 | 96.3 | 2.5 | |
| Urine | 10 | 98.2 | 2.1 |
| 100 | 99.1 | 1.8 | |
| 500 | 99.5 | 1.5 | |
| Tissue Homogenate | 10 | 88.7 | 6.2 |
| 100 | 91.3 | 4.5 | |
| 500 | 93.5 | 3.8 |
Table 2: Matrix Effect
| Biological Matrix | Spiked Concentration (ng/mL) | Mean Matrix Effect (%) | Standard Deviation (%) |
| Plasma | 10 | 94.7 | 5.1 |
| 500 | 96.2 | 3.9 | |
| Urine | 10 | 101.5 | 2.5 |
| 500 | 100.8 | 1.9 | |
| Tissue Homogenate | 10 | 91.2 | 7.3 |
| 500 | 93.8 | 5.6 |
Table 3: Linearity and Range
| Biological Matrix | Linear Range (ng/mL) | R² |
| Plasma | 1 - 1000 | > 0.998 |
| Urine | 1 - 1000 | > 0.999 |
| Tissue Homogenate | 5 - 1000 | > 0.997 |
Visualizations
Experimental Workflow Diagram
Caption: Figure 1: Sample Preparation Workflow. A flowchart illustrating the key steps in the preparation of biological samples for the analysis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Figure 2: Rationale for Method Selection. This diagram outlines the logical considerations for choosing the sample preparation techniques based on analyte properties and matrix complexity.
References
- 1. Internal standard - Wikipedia [en.wikipedia.org]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
Application Note: Quantitative Analysis of Alcohol Congeners in Spirit Beverages Using 3,3-Dimethyl-2-butanol-d13 as an Internal Standard by Headspace GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alcoholic beverages, particularly distilled spirits like whiskey, rum, and vodka, contain a complex mixture of volatile compounds known as congeners. These compounds, which include higher alcohols (fusel oils), esters, and aldehydes, are by-products of fermentation and maturation processes and are primary contributors to the final aroma and flavor profile of the beverage.[1][2] The qualitative and quantitative analysis of these congeners is crucial for quality control, product consistency, authenticity verification, and understanding the impact of production parameters on the final product.[2][3]
Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile compounds in alcoholic beverages.[4] When coupled with mass spectrometry (MS), it provides high selectivity and specificity, allowing for accurate identification and quantification of individual congeners, even in complex matrices.[5][6][7] The use of a stable isotope-labeled internal standard is critical for achieving high precision and accuracy by correcting for variations in sample preparation and instrument response.
This application note details a robust and validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the simultaneous determination of key alcohol congeners in spirits. The method employs 3,3-Dimethyl-2-butanol-d13 as an internal standard (ISTD) to ensure reliable quantification. Its deuterated nature ensures it behaves chromatographically like similar non-deuterated congeners while being clearly distinguishable by its mass-to-charge ratio (m/z), making it an ideal ISTD for MS-based methods.[8]
Principle
The method is based on static headspace sampling followed by GC-MS analysis. A beverage sample is diluted and spiked with a known concentration of the this compound internal standard in a sealed headspace vial. The vial is heated to allow volatile congeners to partition into the headspace gas. A portion of this gas is then injected into the GC-MS system.
In the GC, congeners are separated based on their boiling points and interaction with the capillary column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized by electron impact (EI) and fragmented. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific, characteristic ions for each target analyte and the internal standard. Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it against a calibration curve prepared with known standards.
Experimental Protocols
1. Materials and Reagents
-
Standards: Methanol, 1-Propanol, Isobutanol (2-Methyl-1-propanol), 1-Butanol, 2-Methyl-1-butanol, and 3-Methyl-1-butanol (Isoamyl alcohol). All standards should be of analytical grade (≥99% purity).
-
Internal Standard: this compound (ISTD).
-
Solvent: Deionized water, Type I.
-
Salt: Anhydrous sodium sulfate (Na₂SO₄) (Optional, for enhancing vapor pressure).[8]
-
Equipment: 20 mL glass headspace vials with magnetic crimp caps and septa, precision micropipettes, vortex mixer.
2. Preparation of Standard Solutions
-
ISTD Stock Solution (100 mg/L): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with deionized water.
-
Congener Stock Solution: Prepare a mixed stock solution containing all target congeners. For example, in a 100 mL volumetric flask, dissolve 100 mg of methanol and 10 mg each of 1-propanol, isobutanol, 1-butanol, 2-methyl-1-butanol, and 3-methyl-1-butanol in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Congener Stock Solution.[6] For each calibrator, pipette 1.0 mL into a 20 mL headspace vial, add 100 µL of the ISTD Stock Solution (resulting in a 10 mg/L ISTD concentration), and then dilute with 9.0 mL of a 10% ethanol/water solution to mimic a diluted beverage matrix. This creates a calibration range suitable for typical congener concentrations.
3. Sample Preparation
-
Allow the spirit beverage sample to equilibrate to room temperature.
-
Pipette 1.0 mL of the beverage sample into a 20 mL headspace vial. For beverages with high congener content, a 1:10 or 1:100 initial dilution with deionized water may be necessary.[6][8]
-
Add 100 µL of the ISTD Stock Solution (100 mg/L) to the vial.
-
Add 9.0 mL of deionized water to the vial.
-
(Optional) Add approximately 2 g of anhydrous sodium sulfate to the vial.[8]
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the vial for 10 seconds to ensure thorough mixing. The sample is now ready for HS-GC-MS analysis.
4. HS-GC-MS Instrumental Conditions
The following table outlines the recommended starting parameters for the analysis. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Headspace Autosampler | |
| Vial Equilibration Temp. | 70 °C |
| Vial Equilibration Time | 15 min |
| Loop Temperature | 80 °C |
| Transfer Line Temperature | 90 °C |
| Injection Volume | 1.0 mL |
| Gas Chromatograph (GC) | |
| Column | Mid-polarity, e.g., DB-624 or CP-WAX 57 CB (30 m x 0.32 mm ID, 1.8 µm film thickness) |
| Carrier Gas | Helium at a constant pressure of 95 kPa[6] |
| Injection Mode | Split (Split ratio 10:1 to 20:1, depending on concentration) |
| Inlet Temperature | 200 °C |
| Oven Program | Initial 40 °C, hold for 5 min; ramp at 9 °C/min to 180 °C, hold for 1 min.[6] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) at 70 eV[6] |
| Ion Source Temperature | 230 °C[6] |
| Quadrupole Temperature | 150 °C[6] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 4.0 min[6] |
Data Presentation
Table 1: SIM Ions and Typical Retention Times
The following table summarizes the recommended ions for SIM analysis and expected retention times (RT). The primary quantification ion is shown in bold . Users should verify ions and retention times on their own instrumentation.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Methanol | ~ 4.5 | 31 | 29 |
| 1-Propanol | ~ 7.8 | 31 | 59, 60 |
| Isobutanol (2-Methyl-1-propanol) | ~ 9.2 | 43 | 41, 42 |
| 1-Butanol | ~ 10.1 | 56 | 31, 43 |
| This compound (ISTD) | ~ 10.5 | 66 | 52, 90 |
| 2-Methyl-1-butanol | ~ 11.5 | 41 | 57, 70 |
| 3-Methyl-1-butanol (Isoamyl alcohol) | ~ 11.8 | 41 | 57, 70 |
Note: Retention times are estimates and will vary based on the specific GC column and conditions used.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for congener analysis in beverages.
The described HS-GC-MS method provides a selective, sensitive, and reliable protocol for the quantification of major alcohol congeners in spirit beverages. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and corrects for potential matrix effects and instrumental variability. This method is well-suited for routine quality control in the beverage industry and for research applications aimed at characterizing the volatile profiles of alcoholic products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 2019 ASBC Meeting [asbc.confex.com]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of ethanol and congener alcohols in serum and beverages by headspace gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gtfch.org [gtfch.org]
Application Note: Determination of Blood Alcohol Concentration by Headspace GC-MS with 3,3-Dimethyl-2-butanol-d13 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantitative analysis of ethanol in whole blood. The protocol employs a deuterated internal standard, 3,3-Dimethyl-2-butanol-d13, to ensure high accuracy and precision. The methodology is suitable for forensic toxicology, clinical chemistry, and research applications where precise blood alcohol concentration (BAC) determination is critical. The use of a stable isotope-labeled internal standard minimizes variability arising from sample preparation and instrumental analysis.
Introduction
The accurate measurement of blood alcohol concentration is of paramount importance in forensic science, clinical diagnostics, and drug development studies. Gas chromatography with headspace sampling is the gold standard for this analysis due to its sensitivity, specificity, and automation capabilities.[1][2] The use of an internal standard is crucial for achieving accurate quantification by correcting for variations in sample volume, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other sample components.[3] A stable isotope-labeled analog of a suitable compound, such as this compound, serves as an excellent internal standard as it co-elutes with its non-labeled counterpart and has nearly identical chemical and physical properties, but is distinguishable by its mass spectrum.
This protocol provides a detailed procedure for the preparation of samples and standards, instrumental parameters for HS-GC-MS, and data analysis for the determination of ethanol in whole blood using this compound as the internal standard.
Experimental Protocol
Materials and Reagents
-
Ethanol (absolute, analytical grade)
-
This compound (ISTD)
-
Deionized water
-
Whole blood (drug-free)
-
Sodium fluoride (preservative)
-
Potassium oxalate (anticoagulant)
-
20 mL headspace vials with crimp caps
Preparation of Standard and Control Solutions
-
Ethanol Stock Standard (10 g/L): Accurately weigh 1.00 g of absolute ethanol into a 100 mL volumetric flask and bring to volume with deionized water.
-
Internal Standard Stock Solution (1 g/L): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask and bring to volume with deionized water.
-
Working Internal Standard Solution (100 mg/L): Dilute 10 mL of the ISTD stock solution to 100 mL with deionized water. This solution will be used for the preparation of calibrators and controls, and for diluting unknown samples.
-
Calibration Standards: Prepare a series of aqueous calibration standards by serial dilution of the ethanol stock standard with the working internal standard solution. The suggested concentrations are 0.02, 0.05, 0.08, 0.10, 0.20, and 0.40 g/dL.
-
Quality Control (QC) Samples: Prepare low, medium, and high QC samples in certified drug-free whole blood at concentrations of 0.03, 0.15, and 0.30 g/dL.
Sample Preparation
-
Allow all samples, calibrators, and controls to equilibrate to room temperature.
-
For each sample, calibrator, and control, pipette 200 µL of the solution into a 20 mL headspace vial.
-
Add 1.8 mL of the working internal standard solution to each vial.
-
Immediately cap the vials with a crimper and vortex for 5 seconds.
-
Load the vials into the headspace autosampler.
HS-GC-MS Instrumentation and Parameters
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument being used.
Headspace Autosampler Parameters
| Parameter | Value |
| Oven Temperature | 70°C |
| Loop Temperature | 80°C |
| Transfer Line Temperature | 90°C |
| Vial Equilibration Time | 15 minutes |
| Injection Time | 0.5 minutes |
| Vial Pressurization | 10 psi |
| Loop Fill Time | 0.1 minutes |
| Loop Equilibration Time | 0.05 minutes |
Gas Chromatograph (GC) Parameters
| Parameter | Value |
| Column | DB-ALC1 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness) |
| Inlet Temperature | 200°C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Split Ratio | 20:1 |
| Oven Program | Initial: 40°C (hold for 5 minutes) |
| Ramp: 10°C/min to 100°C | |
| Final Hold: 2 minutes |
Mass Spectrometer (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethanol | 45 | 31 | 46 |
| This compound | 66 (predicted) | 50 (predicted) | 97 (predicted) |
Note: The m/z values for this compound are predicted based on the fragmentation pattern of the non-deuterated analog. The primary fragment of the non-deuterated compound is the tert-butyl cation at m/z 57. With deuteration of the methyl groups on the tert-butyl group, this fragment is expected to shift to m/z 66. Other fragments are similarly expected to shift. It is crucial to confirm these ions by infusing a dilute solution of the deuterated standard into the mass spectrometer.
Data Analysis and Quantitative Data
The concentration of ethanol in the blood samples is determined by constructing a calibration curve. The ratio of the peak area of the ethanol quantifier ion (m/z 45) to the peak area of the internal standard quantifier ion (m/z 66) is plotted against the concentration of the ethanol calibration standards. A linear regression analysis is then performed on the calibration curve. The concentration of ethanol in the unknown samples is calculated from the regression equation.
Representative Calibration Data (Hypothetical)
| Calibrator Concentration (g/dL) | Ethanol Peak Area | ISTD Peak Area | Peak Area Ratio (Ethanol/ISTD) |
| 0.02 | 15,432 | 350,123 | 0.044 |
| 0.05 | 38,987 | 352,456 | 0.111 |
| 0.08 | 62,123 | 349,876 | 0.178 |
| 0.10 | 78,543 | 351,112 | 0.224 |
| 0.20 | 155,987 | 348,987 | 0.447 |
| 0.40 | 310,123 | 350,543 | 0.885 |
Calibration Curve: A linear regression of the peak area ratio versus concentration should yield a correlation coefficient (r²) of >0.99.
Method Validation Parameters (Expected Performance)
| Parameter | Acceptance Criteria |
| Linearity | r² > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10; %RSD ≤ 20% |
| Precision (Intra- and Inter-day) | %RSD ≤ 15% |
| Accuracy | Within ±15% of the nominal value |
| Specificity | No interfering peaks at the retention times of ethanol and the ISTD |
Experimental Workflow Diagram
References
Application Notes and Protocols for NMR Sample Preparation Using a Deuterated Internal Standard, Featuring 3,3-Dimethyl-2-butanol-d13 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and quantification of chemical entities. In quantitative NMR (qNMR), the use of an internal standard is crucial for accurate and reproducible measurements. An ideal internal standard should be chemically inert, soluble in the NMR solvent, have a simple spectrum with signals that do not overlap with the analyte, and be of high purity.
This document provides a detailed guide on the use of a deuterated internal standard for NMR sample preparation, with a focus on the conceptual application of 3,3-Dimethyl-2-butanol-d13. Due to the limited availability of public data on this compound, this guide will also present a generalized protocol applicable to other deuterated internal standards.
Note: Specific experimental data for this compound, including its ¹H and ¹³C NMR spectra, are not widely available in the public domain. The quantitative data and spectra presented in this document are hypothetical and for illustrative purposes to demonstrate the application of a deuterated internal standard.
Properties of 3,3-Dimethyl-2-butanol as a Potential Reference
3,3-Dimethyl-2-butanol possesses several characteristics that make its deuterated analogue a potentially suitable internal standard for NMR.
-
Structural Features: The presence of a tertiary butyl group provides a sharp singlet in the ¹H NMR spectrum of the non-deuterated compound, which would be absent in the deuterated version, minimizing background signals. The remaining protons in a partially deuterated standard would give rise to simple, well-resolved signals.
-
Chemical Inertness: As a secondary alcohol, it is relatively stable and less likely to react with a wide range of analytes under typical NMR conditions.
-
Solubility: Its solubility in common organic solvents is a key advantage for its use in non-aqueous NMR studies.
A summary of the known physical and chemical properties of the non-deuterated 3,3-Dimethyl-2-butanol is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.17 g/mol |
| Boiling Point | 120.4 °C |
| Melting Point | 5.6 °C |
| Density | 0.812 g/mL at 25 °C |
| Solubility | Very soluble in ethanol and ethyl ether. |
Table 1: Physicochemical properties of 3,3-Dimethyl-2-butanol.
Hypothetical NMR Data for this compound
For the purpose of these application notes, we will assume a high level of deuteration for this compound, where only the hydroxyl proton and the proton on the chiral center are non-deuterated. This would result in a very simple ¹H NMR spectrum.
| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity |
| ¹H (on C2) | ~3.5 | Singlet |
| ¹H (on OH) | Variable (depends on solvent and concentration) | Singlet |
| ¹³C (C2) | ~76 | Singlet |
| ¹³C (C3) | ~35 | Singlet |
Table 2: Hypothetical ¹H and ¹³C NMR chemical shifts for this compound in a non-polar deuterated solvent like CDCl₃.
Experimental Protocols
General Protocol for Quantitative NMR (qNMR) using an Internal Standard
This protocol outlines the fundamental steps for performing a qNMR experiment with an internal standard.
Caption: General workflow for quantitative NMR using an internal standard.
Materials:
-
Analyte of interest
-
This compound (or other suitable deuterated internal standard)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Analytical balance
-
Volumetric flask
-
High-quality NMR tubes
-
Pipettes
Procedure:
-
Preparation of the Stock Standard Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve it in a known volume of the chosen deuterated solvent in a volumetric flask to achieve a specific concentration.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte.
-
Dissolve the analyte in a known volume of the deuterated solvent.
-
To the analyte solution, add a precise volume of the stock standard solution.
-
Vortex the final solution to ensure homogeneity.
-
Transfer the solution to an NMR tube to the appropriate height (typically 4-5 cm).
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquire the ¹H NMR spectrum using parameters suitable for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the acquired spectrum (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate the well-resolved signal of the analyte and the signal of the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula:
Purity_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Considerations for Using this compound
-
Signal Selection: When using a partially deuterated standard like our hypothetical this compound, choose the signal from the non-deuterated proton (e.g., the proton on C2) for integration.
-
Solvent Choice: The choice of deuterated solvent is critical. 3,3-Dimethyl-2-butanol is soluble in many organic solvents, making its deuterated form potentially suitable for a range of applications. Ensure the chosen solvent does not have residual peaks that overlap with the analyte or standard signals.
-
Analyte Compatibility: Verify that the analyte does not react with the hydroxyl group of the butanol standard. For reactive analytes, a non-hydroxyl-containing standard should be considered.
Logical Relationships in qNMR
The accuracy of a qNMR experiment is dependent on several interconnected factors. The diagram below illustrates these relationships.
Caption: Key factors influencing the accuracy of quantitative NMR.
Conclusion
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 3,3-Dimethyl-2-butanol-d13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical substances. It relies on the use of an isotopically labeled version of the analyte as an internal standard. This application note provides a detailed protocol for the quantification of 3,3-Dimethyl-2-butanol using its deuterated analog, 3,3-Dimethyl-2-butanol-d13, by Gas Chromatography-Mass Spectrometry (GC-MS). 3,3-Dimethyl-2-butanol is a volatile organic compound that can be found as a fermentation byproduct or as an impurity in various products. Accurate quantification is crucial for quality control and safety assessment in the pharmaceutical and chemical industries. The use of a stable isotope-labeled internal standard like this compound minimizes variations arising from sample preparation and matrix effects, leading to highly reliable results.
Principle of the Method
A known amount of the isotopically labeled internal standard, this compound, is added to the sample containing the unlabeled analyte, 3,3-Dimethyl-2-butanol. The sample is then processed and analyzed by GC-MS. The gas chromatograph separates the analyte and the internal standard from other components in the sample matrix. The mass spectrometer detects and quantifies both the unlabeled analyte and the labeled internal standard based on their specific mass-to-charge ratios (m/z). Since the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. Therefore, the ratio of the signal intensities of the analyte to the internal standard is directly proportional to the concentration of the analyte in the original sample.
Materials and Reagents
-
Analytes and Standards:
-
3,3-Dimethyl-2-butanol (CAS: 464-07-3)
-
This compound (Available from specialty chemical suppliers)
-
-
Solvents and Reagents:
-
Methanol (GC grade or higher)
-
Deionized water (18 MΩ·cm)
-
Helium (99.999% purity) for GC carrier gas
-
Instrumentation
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler or Purge and Trap System
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Analytical Balance
-
Volumetric flasks, pipettes, and syringes
Experimental Protocols
Preparation of Standard Solutions
1.1. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 3,3-Dimethyl-2-butanol and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly. These stock solutions should be stored at 4°C.
1.2. Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the 3,3-Dimethyl-2-butanol stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL by diluting the stock solution with methanol.
Sample Preparation (Aqueous Matrix)
2.1. Headspace Analysis:
-
Pipette 1 mL of the aqueous sample (or a diluted aliquot) into a 20 mL headspace vial.
-
Add 100 µL of the 10 µg/mL this compound internal standard solution.
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the vial for 10 seconds.
-
The vials are now ready for headspace GC-MS analysis.
2.2. Purge and Trap Analysis:
-
For lower detection limits, a purge and trap system can be used.
-
Add 5 mL of the aqueous sample to a purge tube.
-
Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.
-
Connect the purge tube to the purge and trap system and analyze according to the instrument's operating manual.
GC-MS Analysis
The following are recommended starting conditions and may require optimization for your specific instrument.
Table 1: GC-MS Operating Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless (for headspace) or direct from purge and trap |
| Inlet Temperature | 220°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 40°C, hold for 2 min |
| Ramp: 10°C/min to 150°C | |
| Hold at 150°C for 2 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 3,3-Dimethyl-2-butanol | ~ 7.5 min | 57 | 87 | 45 |
| This compound | ~ 7.4 min | 66 | 99 | 50 |
Note: The retention time of the deuterated standard may be slightly shorter than the unlabeled analyte.
Data Presentation and Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.
Table 3: Example Calibration Curve Data
| Standard Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 382,123 | 151,567 | 2.521 |
| 50 | 765,432 | 150,876 | 5.074 |
| 100 | 1,528,765 | 151,111 | 10.117 |
The concentration of 3,3-Dimethyl-2-butanol in an unknown sample is then calculated using the linear regression equation derived from the calibration curve.
Mandatory Visualizations
Caption: Workflow for the quantitative analysis of 3,3-Dimethyl-2-butanol by IDMS.
Caption: The principle of Isotope Dilution Mass Spectrometry for accurate quantification.
Use of 3,3-Dimethyl-2-butanol-d13 in metabolic flux analysis studies
Application Notes and Protocols for Metabolic Flux Analysis
Disclaimer: Extensive searches of scientific literature did not yield any specific applications or protocols for the use of 3,3-Dimethyl-2-butanol-d13 in metabolic flux analysis (MFA) studies. The information provided below is a general guide to metabolic flux analysis using commonly studied deuterated tracers, such as deuterated glucose, and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in applying MFA techniques.
Introduction to Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates (tracers) into a cellular system at a metabolic steady state, researchers can track the flow of atoms through metabolic pathways. The resulting distribution of isotopes in downstream metabolites provides a detailed snapshot of the cell's metabolic phenotype. This information is invaluable for understanding cellular physiology in various contexts, including disease states like cancer, and for identifying potential targets for drug development.
Key applications of MFA include:
-
Identifying active metabolic pathways and their relative contributions to cellular metabolism.
-
Quantifying the uptake of nutrients and the secretion of metabolic byproducts.
-
Elucidating the metabolic reprogramming that occurs in disease.
-
Identifying bottlenecks in metabolic pathways for metabolic engineering and drug development.
-
Assessing the off-target effects of drugs on cellular metabolism.
Principle of Isotope Tracing in MFA
Stable isotope tracing is the cornerstone of MFA. The process involves replacing a standard nutrient in a cell culture medium with its isotopically labeled counterpart (e.g., replacing glucose with [6,6'-²H₂]glucose). As cells metabolize the labeled nutrient, the isotope is incorporated into various downstream metabolites.
The pattern and extent of isotope incorporation are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling data, combined with a stoichiometric model of the metabolic network and measurements of extracellular fluxes (nutrient uptake and product secretion rates), is used to calculate the intracellular metabolic fluxes.
Generalized Experimental Workflow for MFA
The following diagram and protocol outline a typical workflow for an MFA study using a deuterated tracer.
Caption: A generalized experimental workflow for a metabolic flux analysis (MFA) study.
Detailed Experimental Protocol (Example: Using Deuterated Glucose)
This protocol provides a general framework. Specific details such as cell seeding density, incubation times, and extraction methods should be optimized for the specific cell line and experimental goals.
Materials:
-
Mammalian cell line of interest
-
Base cell culture medium (e.g., DMEM) without glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Deuterated glucose (e.g., [6,6'-²H₂]glucose)
-
Unlabeled glucose
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., ice-cold 0.9% NaCl solution or dry ice/methanol bath)
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Centrifuge capable of reaching low temperatures
-
Mass spectrometer (e.g., LC-MS/MS or GC-MS)
Procedure:
-
Cell Culture and Adaptation:
-
Culture cells in standard medium until they reach the desired confluence.
-
Adapt the cells to the experimental medium containing dialyzed FBS to minimize the influence of unlabeled metabolites from the serum. This may require passaging the cells in the specialized medium for several generations.
-
-
Tracer Medium Preparation:
-
Prepare the experimental medium by supplementing the base medium with the desired concentration of deuterated glucose and other necessary nutrients.
-
Also, prepare an identical medium with unlabeled glucose to serve as a control.
-
-
Isotopic Labeling:
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase during the labeling period.
-
Once the cells have adhered and are growing, replace the standard medium with the pre-warmed deuterated glucose-containing medium.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time needs to be determined empirically but is typically between 8 and 24 hours for mammalian cells.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and immediately wash the cells with ice-cold PBS, followed by the addition of a quenching solution or flash-freezing the plate in liquid nitrogen.
-
For extraction, add a pre-chilled extraction solvent to the quenched cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed at 4°C to pellet the cell debris and proteins.
-
Collect the supernatant containing the metabolites for analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using a mass spectrometer to determine the mass isotopologue distributions (MIDs) of key metabolites. The MIDs represent the fractional abundance of each isotopologue of a metabolite.
-
-
Flux Calculation and Interpretation:
-
The measured MIDs, along with nutrient uptake and secretion rates, are then used in computational software (e.g., INCA, Metran) to estimate the intracellular fluxes.
-
The calculated fluxes provide a quantitative map of the metabolic activity within the cells, which can then be interpreted in the context of the biological question being investigated.
-
Data Presentation
Quantitative data from MFA studies are typically presented in tables that summarize the calculated flux values for various reactions in the metabolic network. This allows for easy comparison between different experimental conditions.
Table 1: Example of Estimated Metabolic Fluxes in Central Carbon Metabolism
| Reaction | Abbreviation | Control Flux (nmol/10⁶ cells/hr) | Treated Flux (nmol/10⁶ cells/hr) |
| Glucose Uptake | GLC_uptake | 150.0 ± 12.5 | 205.0 ± 18.2 |
| Lactate Secretion | LAC_sec | 250.0 ± 20.1 | 380.0 ± 25.6 |
| Glycolysis (HK) | HK | 145.2 ± 11.8 | 198.5 ± 17.5 |
| Pentose Phosphate Pathway | PPP | 15.3 ± 2.1 | 22.1 ± 3.0 |
| TCA Cycle (CS) | CS | 35.8 ± 4.5 | 25.1 ± 3.8 |
| Anaplerosis (PC) | PC | 5.2 ± 1.1 | 3.8 ± 0.9 |
Flux values are hypothetical and for illustrative purposes only.
Visualization of Metabolic Pathways
Diagrams of metabolic pathways are essential for visualizing how isotopic tracers are incorporated into the metabolic network. The following diagram illustrates a simplified view of central carbon metabolism, showing the entry points of a deuterated glucose tracer.
Caption: A simplified diagram of central carbon metabolism showing the flow of a deuterated glucose tracer.
Conclusion
Metabolic flux analysis is a sophisticated and informative technique for the quantitative analysis of cellular metabolism. While the specific compound this compound does not appear to be a documented tracer for MFA, the principles and protocols outlined here with a common tracer like deuterated glucose provide a solid foundation for researchers looking to employ this powerful methodology. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and insightful results.
Standard Operating Procedure for the Quantification of Short-Chain Alcohols
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain alcohols (SCAs), typically referring to alcohols with one to six carbon atoms, are important analytes in various fields, including biomedical research, biofuel development, and clinical diagnostics. Accurate quantification of SCAs in diverse biological and chemical matrices is crucial for understanding metabolic pathways, monitoring fermentation processes, and assessing toxicity. This document provides a detailed standard operating procedure (SOP) for the quantification of SCAs using gas chromatography (GC) and high-performance liquid chromatography (HPLC), the two most common analytical techniques for this purpose.
Overview of Analytical Approaches
The choice of analytical method for SCA quantification depends on the specific alcohols of interest, the sample matrix, and the required sensitivity.
-
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile compounds.[1][2] For SCAs, GC coupled with a Flame Ionization Detector (FID) is a robust and widely used method. For enhanced sensitivity and selectivity, a Mass Spectrometer (MS) can be used as the detector. Due to the polarity of alcohols, derivatization is often employed to improve peak shape and reduce tailing.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative to GC, particularly for less volatile or thermally labile SCAs.[5][6] Reversed-phase HPLC with ultraviolet (UV) or refractive index (RI) detection is commonly used. Derivatization can also be performed to introduce a chromophore for improved UV detection.[5][6]
Experimental Protocols
Gas Chromatography (GC-FID/MS) Method
This protocol is suitable for the quantification of volatile short-chain alcohols such as methanol, ethanol, propanol, and butanol in aqueous and biological samples.
3.1.1. Materials and Reagents
-
Short-chain alcohol standards (Methanol, Ethanol, Isopropanol, n-Propanol, n-Butanol, etc.)
-
Internal Standard (IS): e.g., n-Propanol (if not an analyte), 2-Butanol, or t-Butanol[7]
-
Reagent grade water
-
Sodium chloride (NaCl)[7]
-
Hydrochloric acid (HCl) or Phosphoric acid (H₃PO₄) for acidification[8]
-
Derivatization reagent (optional): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Organic solvent (e.g., Hexane, for extraction if needed)
-
Headspace vials with septa and caps[7]
3.1.2. Sample Preparation
A. Direct Aqueous Injection (for simple matrices):
-
Allow samples to come to room temperature.
-
For calibration standards, prepare a series of dilutions of the SCA standards in reagent-grade water.
-
For unknown samples, dilute with reagent-grade water to fall within the calibration range.
-
Add a known concentration of the internal standard to all standards and samples.
-
Transfer 1 mL of the prepared standard or sample into a GC vial.
B. Headspace Injection (for complex matrices like blood or fermentation broth):
-
Prepare calibration standards and samples as described above.
-
In a headspace vial, add 1 mL of the standard or sample.[7]
-
Add 1 mL of the internal standard solution.
-
To enhance partitioning into the headspace, add a saturating amount of NaCl (salting out).[7]
-
Acidify the sample to a pH < 3 with a strong acid to protonate any corresponding carboxylates if present.[8]
-
Seal the vials tightly with septa and caps.
-
Incubate the vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the alcohols between the liquid and vapor phases.
C. Derivatization (optional, for improved peak shape): [3][4]
-
For samples where derivatization is necessary, evaporate the aqueous sample to dryness under a stream of nitrogen.
-
Add the derivatization reagent (e.g., 50 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., 50 µL of pyridine).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete reaction.[8]
-
Inject the derivatized sample into the GC.
3.1.3. GC-FID/MS Conditions
| Parameter | Recommended Setting |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 10:1 or 20:1 ratio) |
| Carrier Gas | Helium or Hydrogen |
| Column | e.g., DB-624, HP-INNOWax, or equivalent polar capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Oven Program | Initial: 40°C for 5 min, Ramp: 10°C/min to 220°C, Hold: 5 min |
| FID Temperature | 280°C[8] |
| MS Transfer Line Temp | 250°C |
| MS Ion Source Temp | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV |
3.1.4. Data Analysis
-
Identify the peaks of the short-chain alcohols and the internal standard based on their retention times.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration ratio (analyte/IS).
-
Determine the concentration of the short-chain alcohols in the unknown samples using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV/RI) Method
This protocol is suitable for the quantification of a broader range of short-chain alcohols, including less volatile ones.
3.2.1. Materials and Reagents
-
Short-chain alcohol standards
-
Internal Standard (IS) (optional, but recommended)
-
HPLC-grade water
-
HPLC-grade mobile phase solvents (e.g., Acetonitrile, Methanol)
-
Mobile phase additives (e.g., Formic acid, Phosphoric acid)
-
Syringe filters (0.22 µm or 0.45 µm)
3.2.2. Sample Preparation
-
For proteinaceous samples (e.g., plasma, serum), perform protein precipitation by adding 2 volumes of cold acetonitrile or 1 volume of 10% trichloroacetic acid (TCA) to 1 volume of the sample.[9]
-
Centrifuge the mixture (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube.[9]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.
-
For calibration standards, prepare a series of dilutions of the SCA standards in the mobile phase.
3.2.3. HPLC-UV/RI Conditions
| Parameter | Recommended Setting |
| Column | e.g., C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) or an ion-exchange column[5] |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and an organic modifier (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid).[5] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 10 - 20 µL |
| Detector | Refractive Index (RI) or UV (at a low wavelength, e.g., 210 nm, if alcohols have some absorbance or after derivatization)[5] |
3.2.4. Data Analysis
-
Identify the peaks of the short-chain alcohols based on their retention times compared to the standards.
-
Integrate the peak areas or heights.
-
Construct a calibration curve by plotting the peak area/height against the concentration of the standards.
-
Determine the concentration of the short-chain alcohols in the unknown samples using the calibration curve.
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance characteristics for the analysis of short-chain alcohols. These values are illustrative and should be determined for each specific assay and instrument.
Table 1: Gas Chromatography Method Performance
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Methanol | 0.1 - 1 mg/L | 0.5 - 5 mg/L | > 0.995 | 90 - 110 |
| Ethanol | 0.1 - 1 mg/L | 0.5 - 5 mg/L | > 0.995 | 90 - 110 |
| Isopropanol | 0.2 - 2 mg/L | 0.8 - 8 mg/L | > 0.995 | 85 - 115 |
| n-Propanol | 0.2 - 2 mg/L | 0.8 - 8 mg/L | > 0.995 | 85 - 115 |
| n-Butanol | 0.5 - 5 mg/L | 1.5 - 15 mg/L | > 0.990 | 80 - 120 |
Table 2: High-Performance Liquid Chromatography Method Performance
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Methanol | 1 - 10 mg/L | 5 - 30 mg/L | > 0.995 | 90 - 110 |
| Ethanol | 1 - 10 mg/L | 5 - 30 mg/L | > 0.995 | 90 - 110 |
| Glycerol | 5 - 20 mg/L | 15 - 60 mg/L | > 0.990 | 85 - 115 |
| Propylene Glycol | 5 - 20 mg/L | 15 - 60 mg/L | > 0.990 | 85 - 115 |
Mandatory Visualizations
Caption: General workflow for quantification of short-chain alcohols.
References
- 1. Gas chromatography of Alcohols [delloyd.50megs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. gcms.cz [gcms.cz]
- 4. weber.hu [weber.hu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC for Short Chain Fatty Acid Analysis - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. outside.vermont.gov [outside.vermont.gov]
- 8. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting peak tailing with polar analytes like 3,3-Dimethyl-2-butanol
Technical Support Center: Troubleshooting Peak Tailing
Welcome to our dedicated support center for resolving common chromatography challenges. This guide focuses on troubleshooting peak tailing, a frequent issue encountered when analyzing polar compounds like 3,3-Dimethyl-2-butanol . The following sections provide in-depth answers to common questions and systematic approaches to restore optimal peak symmetry in both Gas Chromatography (GC) and Liquid Chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a distortion where the trailing half of a chromatographic peak is broader than the leading half, deviating from the ideal symmetrical Gaussian shape.[1][2][3] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[1][4][5] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[4] Many methods require a tailing factor of less than 1.5.[4][6]
Q2: Why are polar analytes like 3,3-Dimethyl-2-butanol prone to peak tailing?
Polar analytes, especially those with functional groups capable of hydrogen bonding like the hydroxyl group (-OH) in 3,3-Dimethyl-2-butanol, are susceptible to secondary interactions with active sites within the chromatographic system.[7][8]
-
In GC: These analytes can interact with active silanol (Si-OH) groups on the surface of untreated inlet liners, glass wool, or the capillary column itself.[4][7]
-
In LC: The primary cause is the interaction between polar analyte groups and residual, unreacted silanol groups on the surface of silica-based stationary phases.[2][6][9] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail."[2][6][7]
Q3: What are the primary causes of peak tailing?
Peak tailing can stem from chemical issues (analyte interactions) or physical/instrumental problems (system geometry).
-
Chemical Causes:
-
Silanol Interactions: Uncapped or residual silanol groups on silica-based columns or GC liners interact strongly with polar analytes.[2][7][9]
-
Mobile Phase pH (LC): If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak distortion.[3] For basic compounds, a mobile phase pH > 3 can lead to strong interactions with ionized silanols.[6]
-
Contaminants: Active sites can be introduced by contaminants in the sample matrix or from system degradation.[1][8]
-
-
Physical/Instrumental Causes:
-
Column Issues: Deformation of the column packing bed, voids at the column inlet, or a blocked frit can distort the sample path.[1][6][10]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing and poor connections between the column and detector can cause peak broadening and tailing.[1][8]
-
Improper Column Installation (GC): An incorrect column cut or improper positioning within the GC inlet can create turbulence and unswept volumes, leading to tailing for all peaks.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a characteristic "shark fin" peak shape.[1][10]
-
Troubleshooting Guide
Q4: My peaks for 3,3-Dimethyl-2-butanol are tailing. Where do I start?
A systematic approach is key. First, determine if the issue affects all peaks or only specific polar analytes. If all peaks tail, the problem is likely physical or instrumental.[5] If only polar analytes like 3,3-Dimethyl-2-butanol are tailing, the cause is likely chemical.
The following workflow provides a logical path for troubleshooting.
Gas Chromatography (GC) Specific Troubleshooting
Q5: How can I minimize peak tailing originating from the GC inlet?
The inlet is a common source of activity. For polar analytes like alcohols, secondary interactions in the inlet are frequent.
-
Use Deactivated Liners: Always use liners that have been surface-deactivated to mask silanol groups. Replace liners regularly, as their performance degrades over time.[4][7]
-
Proper Column Installation: Ensure the column is cut cleanly at a 90° angle and positioned at the correct height within the inlet as specified by the manufacturer.[4][5] A poor cut can expose active sites and cause turbulence.
-
Column Maintenance: If the front of the column becomes contaminated or active, trim 10-20 cm from the column. This removes the section where non-volatile residues and active sites accumulate.[4]
Q6: What type of GC column is best for analyzing polar alcohols?
The principle of "like dissolves like" applies to GC phase selection.[11][12] For highly polar compounds like 3,3-Dimethyl-2-butanol, a polar stationary phase is recommended.
-
Polar Phases: Polyethylene glycol (PEG) phases, often referred to as "WAX" columns, are well-suited for separating alcohols and provide good peak shape.[13][14]
-
Intermediate Polar Phases: For complex mixtures, an intermediate polarity column (e.g., one containing cyanopropylphenyl groups) can offer better overall separation of both polar and non-polar components.[13]
| GC Column Phase Type | Common Name | Selectivity | Suitability for 3,3-Dimethyl-2-butanol |
| 100% Dimethyl Polysiloxane | Non-Polar | Boiling Point | Poor (Potential for severe tailing) |
| 5% Phenyl / 95% Dimethyl Polysiloxane | Low-Polarity | Boiling Point / Polarity | Moderate (May still exhibit tailing) |
| Polyethylene Glycol (PEG) | WAX (Polar) | Polarity, H-Bonding | Excellent (Designed for polar analytes)[13] |
| Cyanopropylphenyl Polysiloxane | Intermediate-Polar | Dipole Interactions | Good (Offers alternative selectivity)[13] |
Liquid Chromatography (LC) Specific Troubleshooting
Q7: How does the underlying chemistry of peak tailing work in LC?
In reversed-phase LC, peak tailing for polar compounds is primarily caused by secondary interactions with acidic silanol groups (Si-OH) on the silica stationary phase surface. The hydroxyl group on 3,3-Dimethyl-2-butanol can form strong hydrogen bonds with these sites, delaying elution for a fraction of the molecules and causing a tail.
Q8: How can I eliminate silanol interactions and improve peak shape in LC?
Several strategies can be employed to mitigate these unwanted secondary interactions:
-
Use Modern, High-Purity Columns:
-
End-capped Columns: These columns have their residual silanol groups chemically treated (capped) to make them less reactive, significantly improving peak shape for polar analytes.[1][6]
-
Hybrid Silica Columns: These incorporate both inorganic (silica) and organic (organosiloxane) materials, which can reduce silanol activity and improve pH stability.[2]
-
-
Optimize Mobile Phase pH:
-
Increase Buffer Concentration:
-
Using a higher buffer concentration (e.g., >20 mM) can help mask the residual silanol sites and maintain a stable pH at the column surface, improving peak symmetry.[9]
-
| Troubleshooting Action | Effect on Tailing | Typical Application |
| Switch to an End-capped Column | Reduces active sites | General purpose for polar analytes[1] |
| Lower Mobile Phase pH to < 3 | Suppresses silanol ionization | Effective for basic and neutral polar compounds[2][6] |
| Increase Buffer Concentration | Masks residual silanols | When pH adjustment alone is insufficient[9] |
| Use a Polar-Embedded Column | Shields silanols from basic analytes | Specifically for basic compounds[3] |
Experimental Protocols
Q9: Can you provide a starting GC method for analyzing 3,3-Dimethyl-2-butanol?
This protocol provides a robust starting point for the analysis of small polar alcohols.
Objective: To achieve a symmetrical peak shape for 3,3-Dimethyl-2-butanol using Gas Chromatography with Flame Ionization Detection (GC-FID).
Methodology:
-
GC System: Agilent 8890 GC (or equivalent) with FID.
-
Column: Use a polar stationary phase column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[13][14]
-
Inlet:
-
Mode: Split (50:1 ratio)
-
Temperature: 220 °C
-
Liner: Agilent Ultra Inert, single taper with glass wool (or equivalent deactivated liner).[4]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
Detector:
-
Type: FID
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Flow (N2 or He): 25 mL/min
-
-
Sample Preparation:
-
Dilute 3,3-Dimethyl-2-butanol standard in a suitable solvent like Methanol or Isopropanol to a concentration of 100 µg/mL.
-
-
Injection:
-
Volume: 1 µL.
-
Ensure the syringe is clean and performs a fast injection.
-
Expected Outcome: This method, particularly the use of a WAX column and a deactivated liner, should produce a sharp, symmetrical peak for 3,3-Dimethyl-2-butanol, minimizing the tailing caused by secondary silanol interactions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. trajanscimed.com [trajanscimed.com]
Technical Support Center: GC-MS Analysis of 3,3-Dimethyl-2-butanol-d13
This guide provides optimized parameters, troubleshooting advice, and frequently asked questions for the quantitative analysis of 3,3-Dimethyl-2-butanol and its deuterated internal standard, 3,3-Dimethyl-2-butanol-d13, using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for analyzing 3,3-Dimethyl-2-butanol?
For robust and reproducible analysis of polar compounds like alcohols, a mid-polarity column is recommended. Columns specifically designed for blood alcohol analysis often provide excellent peak shape and resolution.[1][2][3] A standard, inert "5-type" phase (e.g., DB-5ms, HP-5ms) can also be used effectively, though it may be more susceptible to peak tailing if the system is not fully inert.
Q2: What are the recommended starting GC-MS parameters?
The following table outlines recommended starting parameters. These should be optimized for your specific instrument and application.
| Parameter | GC Settings | MS Settings |
| Column | e.g., Agilent DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent[1] | Ionization Mode |
| Inlet Temperature | 250 °C | Ion Source Temp. |
| Injection Mode | Split (e.g., 20:1 ratio); adjust as needed for sensitivity. | Transfer Line Temp. |
| Injection Volume | 1 µL | Scan Mode |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Selected Ions (SIM) |
| Oven Program | - Initial Temp: 40 °C, hold for 2 min- Ramp: 10 °C/min to 150 °C- Hold: 1 min | Dwell Time |
Q3: What are the key mass fragments for 3,3-Dimethyl-2-butanol and its d13 isotopologue?
Electron Ionization (EI) of 3,3-Dimethyl-2-butanol results in characteristic fragments. The most abundant fragment is the tertiary butyl cation ((CH₃)₃C⁺).[4] For the deuterated standard, these masses will shift accordingly. Using Selected Ion Monitoring (SIM) mode is highly recommended for quantitative analysis.
| Analyte | Parent Ion (M⁺) | Quantifier Ion (Base Peak) | Qualifier Ion 1 | Qualifier Ion 2 | Notes |
| 3,3-Dimethyl-2-butanol | 102.1 | 57.1 | 45.1 | 87.1 | The m/z 57 ion corresponds to the stable t-butyl cation [C(CH₃)₃]⁺.[4] |
| This compound | 115.2 | 66.1 | 50.1 | 99.2 | The m/z 66 ion corresponds to the deuterated t-butyl cation [C(CD₃)₃]⁺. |
Experimental Workflow and Method Development
A logical workflow is critical for developing a robust GC-MS method. The process begins with selecting initial parameters, followed by optimization and validation.
Caption: A typical workflow for GC-MS method development and optimization.
Troubleshooting Guide
Problem: My analyte peak is tailing severely.
Peak tailing is common for polar analytes like alcohols and is usually caused by unwanted interactions between the analyte and active sites in the GC system.[5][6]
| Possible Cause | Recommended Action |
| Active Inlet Liner | The glass wool or surfaces in the liner can have active silanol groups. Replace the liner with a new, deactivated (silanized) one. Consider using a liner with no glass wool or a specialized ultra-inert liner.[7] |
| Column Contamination | Non-volatile matrix components may have accumulated at the head of the column. Trim 10-15 cm from the front of the column (injector side). |
| Active Sites on Column | The column's stationary phase may be degrading. This can happen over time or from injection of aggressive samples. If trimming the column does not help, the column may need to be replaced. |
| Cold Spots | Ensure the transfer line temperature between the GC and MS is set appropriately (e.g., 280 °C) and that the GC oven is not heating past the column's maximum operating temperature.[8] A poor column connection at the inlet or detector can also create a cold spot and dead volume. |
Problem: I have low or no signal for my analyte.
| Possible Cause | Recommended Action |
| Syringe/Injection Issue | Check that the autosampler syringe is drawing and injecting the sample correctly. Perform a manual injection if possible to rule out autosampler error. |
| Leak in the System | Use an electronic leak detector to check for leaks at the inlet septum, column connections, and gas lines. Leaks are a common cause of poor sensitivity and retention time instability. |
| Incorrect MS Parameters | Verify that you are monitoring the correct ions in your SIM method (m/z 57.1 for the analyte, 66.1 for the ISTD). Ensure the MS is properly tuned. |
| Inlet Temperature Too Low | For a volatile analyte, this is less common, but ensure the inlet is hot enough (e.g., 250 °C) to ensure complete and rapid vaporization of the sample.[9] |
Problem: My retention times are shifting between runs.
| Possible Cause | Recommended Action |
| Carrier Gas Flow Fluctuation | Check for leaks in the system. Ensure the gas cylinder has adequate pressure and that the electronic pressure control (EPC) is functioning correctly. |
| Changes in Column Phase | Over time, the column phase can degrade, leading to shifts in retention time. This is often accompanied by increased column bleed. |
| Inconsistent Oven Temperature | Verify that the GC oven is accurately reaching and holding its setpoint temperatures. |
Troubleshooting Flowchart: Diagnosing Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. DB-ALC1 and DB-ALC2 GC column | Agilent [agilent.com]
- 2. GC Columns for Specialty Applications: Phenomenex [phenomenex.com]
- 3. Agilent HP-Blood Alcohol Capillary GC Columns | Krackeler Scientific, Inc. [krackeler.com]
- 4. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. restek.com [restek.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Urine Analysis of Pinacolyl Alcohol using 3,3-Dimethyl-2-butanol-d13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,3-Dimethyl-2-butanol-d13 as an internal standard to overcome matrix effects in the GC-MS analysis of pinacolyl alcohol in urine. Pinacolyl alcohol (3,3-Dimethyl-2-butanol) is a critical biomarker for exposure to the nerve agent Soman, and its accurate quantification in complex biological matrices like urine is paramount for forensic and verification purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in urine analysis?
A1: this compound is a deuterated form of pinacolyl alcohol. It is used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). Because its chemical and physical properties are nearly identical to the non-deuterated analyte (pinacolyl alcohol), it co-elutes and experiences similar matrix effects during analysis. The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the target analyte. This enables accurate quantification by correcting for signal variations caused by the urine matrix and inconsistencies in sample preparation.
Q2: What are matrix effects in the context of urine analysis?
A2: Matrix effects are the alteration of the analyte's signal (enhancement or suppression) due to the presence of other components in the sample matrix, in this case, urine. Urine is a complex mixture of salts, urea, creatinine, and other endogenous and exogenous compounds. These co-extracted substances can interfere with the ionization of the target analyte in the GC-MS source, leading to inaccurate quantification.
Q3: Why is derivatization often required for the analysis of pinacolyl alcohol?
A3: Pinacolyl alcohol is a polar and volatile compound, which can lead to poor chromatographic peak shape (tailing) and a short retention time on standard non-polar GC columns. This can cause it to elute with other volatile interfering compounds from the urine matrix. Derivatization, for example by silylation or acylation, converts the polar hydroxyl group into a less polar and more stable derivative. This improves chromatographic resolution, peak shape, and sensitivity.
Q4: Can I use a different deuterated alcohol as an internal standard?
A4: It is highly recommended to use a stable isotope-labeled internal standard that is structurally as close to the analyte as possible. This compound is the ideal internal standard for pinacolyl alcohol analysis as it ensures that the internal standard and the analyte behave almost identically during sample preparation and analysis, providing the most accurate correction for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Pinacolyl Alcohol (Tailing) | 1. Active sites in the GC inlet liner or column. 2. The analyte is not derivatized. | 1. Use a deactivated inlet liner. 2. Perform routine GC system maintenance, including trimming the column. 3. Implement a derivatization step (e.g., silylation with BSTFA or MTBSTFA) to reduce the polarity of the alcohol. |
| Low Recovery of Analyte and Internal Standard | 1. Inefficient liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Evaporation of the volatile pinacolyl alcohol during sample concentration steps. | 1. Optimize the extraction solvent and pH for LLE. 2. For SPE, ensure the correct sorbent and elution solvent are used. 3. Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness. |
| Significant Signal Suppression (Matrix Effect) | High concentration of co-eluting matrix components from the urine sample. | 1. Ensure the sample cleanup procedure (LLE or SPE) is effective in removing interfering substances. 2. Dilute the urine sample before extraction, if sensitivity allows. 3. Confirm that the deuterated internal standard is effectively compensating for the suppression. |
| Inconsistent Internal Standard Response | 1. Pipetting errors during the addition of the internal standard. 2. Degradation of the internal standard. | 1. Use calibrated pipettes and add the internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process. 2. Store the internal standard stock and working solutions properly, protected from light and at the recommended temperature. |
| Isotopic Contribution from Analyte to Internal Standard Signal | At high concentrations of pinacolyl alcohol, the natural abundance of isotopes (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated internal standard. | 1. This is generally not an issue with a highly deuterated standard like d13. 2. If suspected, analyze a high concentration standard of the non-deuterated analyte and check for any signal at the m/z of the internal standard. If present, use a calibration model that accounts for this contribution. |
Experimental Protocol: Quantification of Pinacolyl Alcohol in Urine by GC-MS
This protocol is a synthesized example based on common practices for the analysis of volatile compounds in urine and specific recommendations for pinacolyl alcohol.
1. Materials and Reagents
-
Pinacolyl alcohol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Sodium sulfate (anhydrous)
-
Phosphate buffer (pH 7)
-
Human urine (blank)
2. Sample Preparation
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 1 mL aliquot of urine in a glass tube, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Liquid-Liquid Extraction (LLE):
-
Add 1 mL of phosphate buffer (pH 7) to the urine sample.
-
Add 5 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer (bottom layer) to a clean glass tube.
-
Repeat the extraction with another 5 mL of dichloromethane and combine the organic layers.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of approximately 100 µL.
-
-
Derivatization:
-
Add 50 µL of BSTFA with 1% TMCS to the concentrated extract.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Pinacolyl alcohol-TMS derivative: m/z [ions to be selected based on fragmentation pattern]
-
This compound-TMS derivative: m/z [ions to be selected based on fragmentation pattern]
-
4. Calibration and Quantification
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Prepare calibration standards in blank urine at concentrations ranging from 1 to 100 ng/mL.
-
Process the calibrators and quality control samples alongside the unknown samples.
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Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentration of pinacolyl alcohol in the unknown samples from the calibration curve.
Data Presentation
Table 1: Hypothetical Validation Data for Pinacolyl Alcohol in Urine
| Parameter | Low QC (5 ng/mL) | Medium QC (25 ng/mL) | High QC (75 ng/mL) |
| Mean Measured Concentration (n=6) | 4.9 ng/mL | 25.8 ng/mL | 73.5 ng/mL |
| Accuracy (% Bias) | -2.0% | +3.2% | -2.0% |
| Precision (%RSD) | 6.5% | 4.8% | 5.1% |
| Recovery (%) | 92% | 95% | 94% |
| Matrix Effect (%) | -8% | -5% | -6% |
Recovery and Matrix Effect are calculated using standard formulas comparing the response in post-extraction spiked samples to neat solutions and pre-extraction spiked samples.
Visualizations
Caption: Experimental workflow for the analysis of pinacolyl alcohol in urine.
Caption: How a deuterated internal standard compensates for matrix effects.
Deuterium exchange issues with 3,3-Dimethyl-2-butanol-d13 in protic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-2-butanol-d13, particularly concerning deuterium exchange issues in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of 3,3-Dimethyl-2-butanol, where thirteen hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its use as an internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification of the non-deuterated analyte.
Q2: Which deuterium atoms in this compound are most susceptible to exchange in protic solvents?
A2: The deuterium atom on the hydroxyl group (-OD) is the most labile and will rapidly exchange with protons from protic solvents like water or methanol. The deuterium atom on the carbon adjacent to the hydroxyl group (C2 position) is the next most likely to exchange, although this process is significantly slower. The deuterons on the methyl groups are the most stable and least likely to undergo exchange under typical experimental conditions.
Q3: What are the primary factors that influence the rate of deuterium exchange?
A3: The rate of deuterium exchange is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on or alpha to the hydroxyl group.[1] It is generally recommended to store and handle deuterated compounds in neutral pH environments.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) provides a source of protons that can exchange with deuterium. The concentration of the protic solvent can affect the exchange rate.
-
Catalysts: The presence of acid or base catalysts can significantly accelerate the exchange process.
Q4: Can I use this compound in acidic or basic mobile phases for LC-MS?
A4: Caution should be exercised when using acidic or basic mobile phases. While C-D bonds are generally stable, prolonged exposure to harsh pH conditions, especially at elevated temperatures, can lead to back-exchange.[3] It is advisable to conduct a stability study of the deuterated standard in the intended mobile phase to ensure its isotopic integrity throughout the analytical run. For many applications, deuterated standards have been shown to be stable under neutral and acidic conditions during LC-MS analysis.[4]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Loss of Internal Standard Signal
Symptoms:
-
Inconsistent or lower-than-expected peak area for the deuterated internal standard.
-
Poor linearity in the calibration curve.
-
Appearance of a small peak at the retention time of the non-deuterated analyte in a sample containing only the deuterated standard.
Potential Cause: Deuterium back-exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix. This leads to a decrease in the mass-to-charge ratio of the internal standard, causing a reduction in its signal and potentially an overestimation of the analyte concentration. The loss of deuterium from the standard can be a significant issue.
Troubleshooting Steps:
-
Evaluate Solvent and Sample pH:
-
Measure the pH of your sample and analytical solutions.
-
If the pH is acidic or basic, consider adjusting it to a neutral range if compatible with your analytical method.
-
Avoid storing stock solutions of the deuterated standard in acidic or basic solvents for extended periods.[3]
-
-
Optimize Temperature:
-
Minimize Exposure to Protic Solvents:
-
During sample preparation, use aprotic solvents (e.g., acetonitrile, ethyl acetate) where possible.
-
If aqueous extraction is necessary, minimize the time the deuterated standard is in contact with the aqueous phase.
-
-
Conduct a Stability Study:
-
Prepare a solution of this compound in your mobile phase or a representative sample matrix.
-
Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for any decrease in the deuterated signal or appearance of the non-deuterated compound.
-
Issue 2: Chromatographic Peak Tailing or Splitting for the Deuterated Standard
Symptoms:
-
The chromatographic peak for this compound is broad, tailing, or appears as a split peak.
-
The peak shape of the deuterated standard is significantly different from the non-deuterated analyte.
Potential Cause: On-column deuterium exchange can sometimes lead to peak shape issues. If the exchange is slow relative to the chromatographic timescale, it can result in peak broadening.
Troubleshooting Steps:
-
Modify Mobile Phase:
-
If using a mobile phase with a high water content, try increasing the proportion of the organic modifier (e.g., acetonitrile or methanol) if your method allows.
-
Ensure the mobile phase additives (e.g., formic acid, ammonium acetate) are used at the lowest effective concentration.
-
-
Check for Active Sites on the Column:
-
Highly acidic or basic sites on the stationary phase can catalyze on-column exchange.
-
Consider using a different type of column or a column with end-capping to reduce potential active sites.
-
-
Lower Column Temperature:
-
As with preventing back-exchange, lowering the column temperature can reduce the rate of on-column exchange and improve peak shape.
-
Data Presentation
Table 1: Factors Affecting Deuterium Exchange of this compound in Protic Solvents
| Factor | Condition | Expected Impact on Deuterium Exchange Rate | Mitigation Strategy |
| pH | Acidic (< 5) or Basic (> 8) | Increased | Maintain neutral pH (6-7) during storage and sample preparation. |
| Temperature | Elevated (> 25°C) | Increased | Perform experiments at controlled room temperature or below (e.g., 4°C). |
| Solvent | High concentration of protic solvents (water, methanol) | Increased | Use aprotic solvents when possible; minimize contact time with protic solvents. |
| Time | Prolonged exposure to adverse conditions | Increased | Prepare samples fresh and analyze promptly. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in a Protic Mobile Phase
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a certified aprotic solvent (e.g., acetonitrile).
-
Preparation of Test Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the protic mobile phase to be tested.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject the test solution into the LC-MS system and record the peak area of the m/z corresponding to this compound.
-
Store the test solution at the intended analytical temperature (e.g., room temperature or in the autosampler).
-
Inject the test solution at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
A significant decrease in peak area over time indicates instability and deuterium exchange.
-
Simultaneously monitor the m/z channel for the non-deuterated 3,3-Dimethyl-2-butanol to check for its appearance.
-
Mandatory Visualization
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - ProQuest [proquest.com]
- 2. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Improving hydrogen/deuterium exchange mass spectrometry by reduction of the back-exchange effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of 3,3-Dimethyl-2-butanol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of 3,3-Dimethyl-2-butanol enantiomers. Poor peak shape and inadequate resolution are common challenges in the analysis of these bulky, chiral alcohols. This guide offers practical solutions to overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing 3,3-Dimethyl-2-butanol isomers?
A1: Peak tailing for polar analytes like alcohols is often caused by secondary interactions with active sites within the GC system. These active sites can be exposed silanol groups on the surface of the inlet liner, glass wool, or the capillary column itself. To mitigate this, use deactivated inlet liners and trim a small portion (e.g., 10-20 cm) from the inlet side of the column to remove any accumulated non-volatile residues or areas where the stationary phase may have been stripped.[1][2]
Q2: How can I improve the resolution between the (R)- and (S)-3,3-Dimethyl-2-butanol enantiomers?
A2: Improving resolution involves optimizing several parameters. A key factor is the choice of the stationary phase; a chiral column, typically one with a cyclodextrin-based stationary phase, is essential for enantiomeric separation.[1][3][4] Additionally, lowering the oven temperature can increase the interaction of the analytes with the stationary phase, leading to better separation, although it will also increase the analysis time.[3] Optimizing the carrier gas flow rate is also crucial; operating at the optimal linear velocity for the chosen carrier gas (e.g., helium or hydrogen) will maximize column efficiency and, consequently, resolution.
Q3: My peaks are fronting. What could be the cause and how do I fix it?
A3: Peak fronting is typically a sign of column overload. This occurs when the amount of sample injected exceeds the capacity of the column. To resolve this, you can try the following:
-
Reduce the injection volume: Injecting a smaller volume of your sample can prevent overloading.
-
Dilute your sample: If reducing the injection volume is not feasible or desirable, diluting your sample is an effective alternative.
-
Increase the split ratio: For split injections, a higher split ratio will reduce the amount of sample reaching the column.
Q4: I am observing split peaks for my 3,3-Dimethyl-2-butanol isomers. What should I investigate?
A4: Split peaks can arise from several issues related to the injection process and column integrity. Here are the primary aspects to check:
-
Improper column installation: Ensure the column is installed correctly in the inlet and detector, with the correct insertion depth and a clean, square cut at the column ends.[3]
-
Inlet liner issues: A contaminated or cracked inlet liner can cause the sample to vaporize unevenly, leading to peak splitting. Replace the liner if necessary.
-
Incompatibility between solvent and stationary phase: A mismatch in polarity between the injection solvent and the stationary phase can cause band broadening and splitting, especially in splitless injections. Ensure they are compatible.
Troubleshooting Guides
Guide 1: Addressing Poor Peak Shape (Tailing and Fronting)
This guide provides a systematic approach to diagnosing and resolving common peak shape issues encountered during the analysis of 3,3-Dimethyl-2-butanol isomers.
Troubleshooting Workflow for Peak Shape Issues
Caption: Troubleshooting logic for peak shape problems.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with active sites (silanol groups). | Use a deactivated inlet liner. Regularly trim 10-20 cm from the column inlet.[1][2] |
| Column contamination. | Bake out the column at a high temperature (within its specified limit). If tailing persists, the contamination may be non-volatile, requiring column trimming. | |
| Incompatible solvent polarity. | Ensure the sample solvent is compatible with the stationary phase. | |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. For split injections, increase the split ratio. |
| Incorrect initial oven temperature (too low). | Increase the initial oven temperature to ensure proper analyte focusing. |
Guide 2: Enhancing Resolution
This guide focuses on strategies to improve the separation between the enantiomers of 3,3-Dimethyl-2-butanol.
Workflow for Improving Resolution
Caption: Systematic approach to enhancing resolution.
| Parameter | Effect on Resolution | Recommendation |
| Stationary Phase | The choice of a suitable chiral stationary phase is critical for enantioseparation. | Utilize a cyclodextrin-based chiral capillary column, such as one containing a permethylated β-cyclodextrin phase.[3] |
| Oven Temperature | Lowering the temperature generally increases the interaction between the analytes and the stationary phase, leading to longer retention times and potentially better resolution.[3] | Start with a lower initial oven temperature and a slow temperature ramp. An isothermal analysis at a carefully selected temperature may also provide optimal separation. |
| Carrier Gas Flow Rate | The efficiency of the separation is highly dependent on the linear velocity of the carrier gas. | Determine and use the optimal linear velocity for your carrier gas (Helium or Hydrogen) and column dimensions. This information is typically provided by the column manufacturer. |
| Column Dimensions | Longer and narrower columns generally provide higher efficiency and better resolution, but at the cost of longer analysis times and higher backpressure. | A 30m x 0.25mm ID column is a common starting point for chiral separations. |
Experimental Protocols
The following is a recommended starting method for the chiral separation of 3,3-Dimethyl-2-butanol isomers, adapted from a method for the closely related compound, 2-butanol.[5][6]
Sample Preparation: Prepare a 1 mg/mL solution of racemic 3,3-Dimethyl-2-butanol in a suitable solvent such as methylene chloride or methanol.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness (or equivalent β-cyclodextrin based chiral column).[5][6]
| GC Parameter | Recommended Setting |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 80:1 |
| Carrier Gas | Helium |
| Carrier Gas Pressure | 30 psi |
| Oven Program | Initial Temp: 40 °C (hold 5 min) Ramp: 2 °C/min to 120 °C |
| Detector Temperature | 250 °C |
Note: This is a starting method. Optimization of the oven temperature program and carrier gas flow rate may be necessary to achieve baseline resolution for the 3,3-Dimethyl-2-butanol enantiomers on your specific instrument and column.
Data Presentation
The following table illustrates the expected impact of oven temperature on the resolution (Rs) of two hypothetical enantiomers. Lower temperatures generally lead to higher resolution values.
| Oven Temperature (°C) | Retention Time - Peak 1 (min) | Retention Time - Peak 2 (min) | Resolution (Rs) |
| 60 | 15.2 | 15.8 | 1.8 |
| 70 | 12.5 | 12.9 | 1.5 |
| 80 | 10.1 | 10.4 | 1.2 |
Note: The above data is illustrative. Actual retention times and resolution will depend on the specific instrument, column, and analytical conditions.
References
- 1. lcms.cz [lcms.cz]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. gcms.cz [gcms.cz]
- 4. gcms.cz [gcms.cz]
- 5. GC Analysis of 2-Butanol Enantiomers (Underivatized) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 6. GC Analysis of 2-Butanol Enantiomers (O-Acetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
Addressing signal suppression of 3,3-Dimethyl-2-butanol-d13 in complex samples
Welcome to the technical support center for 3,3-Dimethyl-2-butanol-d13. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to signal suppression when using this deuterated internal standard in complex samples.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during your experiments.
Question: Why am I observing a low or inconsistent signal for this compound?
Answer: A low or inconsistent signal for your deuterated internal standard (IS) is often attributed to a phenomenon known as "matrix effect," specifically ion suppression.[1][2] This occurs when co-eluting components from your sample matrix interfere with the ionization of the IS in the mass spectrometer source, leading to a reduced signal.[2][3] Even though stable isotope-labeled (SIL) internal standards are designed to co-elute with the analyte and experience similar matrix effects, differential suppression can still occur.[1][4][5]
Question: My analyte signal is also suppressed. Shouldn't the deuterated internal standard compensate for this?
Answer: Ideally, a SIL internal standard should co-elute perfectly with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through the analyte-to-IS ratio.[1][2] However, several factors can lead to differential matrix effects between the analyte and this compound:
-
Chromatographic Separation: Small differences in lipophilicity due to deuterium labeling can sometimes cause a slight separation between the analyte and the deuterated IS on a reversed-phase column.[4] If this separation causes them to elute in regions with varying degrees of ion suppression, the compensation will be inaccurate.[5]
-
Concentration-Dependent Suppression: The extent of ion suppression can be dependent on the concentration of the interfering matrix components, as well as the analyte and the internal standard themselves.[1][6]
-
Purity of the Internal Standard: Impurities in the deuterated internal standard can also contribute to variability and inaccurate results.[1]
Question: What are the first steps I should take to troubleshoot signal suppression of this compound?
Answer: A systematic approach is crucial for identifying and resolving the issue. Here is a recommended workflow:
References
Technical Support Center: Minimizing Carryover of 3,3-Dimethyl-2-butanol-d13 in Autosamplers
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autosampler carryover of 3,3-Dimethyl-2-butanol-d13.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover and why is it a concern for this compound?
A1: Autosampler carryover is the appearance of a small peak of an analyte, in this case, this compound, in a blank or subsequent sample injection after a high-concentration sample has been analyzed.[1][2] This phenomenon can lead to inaccurate quantification, especially for low-concentration samples, and compromise the integrity of your data.[3] 3,3-Dimethyl-2-butanol, being a small polar alcohol, may have a tendency to adhere to surfaces within the autosampler, making it susceptible to carryover.
Q2: How can I identify if I have a carryover problem with this compound?
A2: The most straightforward method is to inject a blank solvent or matrix immediately after injecting a high-concentration standard of this compound.[1][2] If a peak corresponding to your analyte appears in the blank injection, you are experiencing carryover.[1][2] This is often referred to as "classic carryover" if the peak size decreases with subsequent blank injections.[4][5]
Q3: What are the common sources of carryover in an autosampler?
A3: Common sources of carryover within an autosampler include the injection needle (both inner and outer surfaces), sample loop, injection valve rotor seal, and any connecting tubing.[3][6] Adsorption of the analyte onto these surfaces is a primary cause.[4]
Q4: Can the carryover be coming from my sample preparation and not the autosampler?
A4: Yes, it is possible. To distinguish between sample preparation and autosampler carryover, you can inject a blank that has gone through the entire sample preparation process. If this blank shows a peak, but a clean solvent blank does not, the contamination is likely from your sample preparation steps or reagents.[1]
Troubleshooting Guide
Issue: Persistent peaks of this compound in blank injections.
This troubleshooting guide provides a systematic approach to identifying and resolving carryover issues related to this compound.
Step 1: Classify the Carryover
Inject a high-concentration sample followed by at least two or three blank injections.[4]
-
Classic Carryover: The analyte peak decreases with each subsequent blank injection. This suggests the carryover is originating from the autosampler.[4][5]
-
Constant Carryover: The analyte peak remains relatively constant in all blank injections. This points towards contamination of the blank solvent, mobile phase, or a persistent system contamination.[5]
Step 2: Optimize the Wash Method
The choice of wash solvent is critical for minimizing carryover. For a polar compound like this compound, a wash solvent that can effectively solubilize it is necessary.
-
Increase Wash Volume and Cycles: Ensure the volume of the wash solvent is sufficient, a general guideline is at least 10 times the injection volume.[6] Increasing the number of wash cycles can also improve cleaning efficiency.[7]
-
Use a Stronger Wash Solvent: If your current wash solvent is not effective, switch to a stronger solvent or a solvent mixture. Isopropanol (IPA) is a good solvent for removing organic residues.[8] A mixture of solvents with varying polarities can also be effective.[9] Refer to the table below for recommended wash solutions.
-
Active vs. Passive Wash: An active rinse, where the wash solvent flows past the needle, is generally more effective than a passive dip in a solvent vial.[1]
Step 3: Inspect and Maintain Autosampler Components
If optimizing the wash method does not resolve the issue, inspect the physical components of the autosampler.
-
Injector Rotor Seal: A worn or damaged rotor seal can be a significant source of carryover.[4] Regular inspection and replacement as part of preventative maintenance are recommended.[6]
-
Sample Needle: Examine the needle for any signs of roughness or corrosion, which can harbor residues.[4]
-
Tubing and Fittings: Ensure all connections are properly made to avoid unswept volumes where the sample can be trapped.[6]
Data and Protocols
Analyte Properties: 3,3-Dimethyl-2-butanol
| Property | Value | Source |
| Molecular Formula | C6H14O | [10] |
| Molecular Weight | 102.18 g/mol (non-deuterated) | [11] |
| Boiling Point | 119-121 °C | [12] |
| Melting Point | 4.8 °C | [12] |
| Density | 0.812 g/mL at 25 °C | [12] |
| XLogP3 | 1.5 | [10] |
Note: The properties listed are for the non-deuterated form. The deuterated form (d13) will have a slightly higher molecular weight but similar chemical properties.
Table 1: Recommended Wash Solvents for this compound Carryover Reduction
| Wash Solvent Composition | Rationale | Recommended Use |
| Isopropanol (IPA) | Effective at solvating a wide range of organic molecules and is safe for most LC hardware.[8] | As a primary strong wash solvent. |
| 1:1:1 Acetonitrile:Acetone:Isopropanol | A strong organic mixture for very hydrophobic contaminants, but can also be effective for polar compounds due to the multiple solvents.[8] | For stubborn carryover that does not respond to single solvents. |
| 25:25:25:25 Methanol:Acetonitrile:IPA:Water with 0.1-1% Formic Acid | A comprehensive wash that covers a wide range of polarities. The acid can help with basic compounds that may adsorb to metal surfaces.[9] | As a universal strong wash for methods with multiple analytes or when the nature of the carryover is unknown. |
| Mobile Phase | Can be effective if the analyte is highly soluble in the mobile phase.[1] | As a starting point, especially if the mobile phase has a high organic content. |
Experimental Protocol: Carryover Evaluation
This protocol outlines the steps to quantify the extent of autosampler carryover for this compound.
Objective: To determine the percentage of carryover from a high-concentration sample to a subsequent blank injection.
Materials:
-
High-concentration standard of this compound (e.g., at the upper limit of quantification, ULOQ).
-
Blank solvent (e.g., mobile phase starting conditions or a solvent known to be free of the analyte).
-
LC-MS/MS system with the analytical method for this compound.
Procedure:
-
Equilibrate the LC-MS/MS system with the analytical method.
-
Inject the blank solvent three times to establish a baseline.
-
Inject the high-concentration standard of this compound.
-
Immediately following the high-concentration standard, inject the blank solvent. This is the first carryover blank.
-
Inject two more blank solvents sequentially.
-
Calculate the carryover percentage using the following formula:
Carryover (%) = (Peak Area in Carryover Blank 1 / Peak Area in High-Concentration Standard) x 100
Acceptance Criteria: The acceptable level of carryover depends on the assay requirements. For bioanalytical methods, carryover in the blank following the ULOQ should not be greater than 20% of the peak area at the lower limit of quantification (LLOQ).
Visual Guides
Caption: A workflow for troubleshooting autosampler carryover.
Caption: Experimental workflow for evaluating autosampler carryover.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lctsbible.com [lctsbible.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. What is the best way to flush a liquid chromatography system to remove contamination? [sciex.com]
- 9. biotage.com [biotage.com]
- 10. This compound | C6H14O | CID 169438878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. 3,3-Dimethyl-2-butanol Pinacolyl alcohol [sigmaaldrich.com]
Stability and long-term storage of 3,3-Dimethyl-2-butanol-d13 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of 3,3-Dimethyl-2-butanol-d13 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
A1: For optimal stability, it is recommended to store this compound solutions at 2-8°C in a tightly sealed container, protected from light. For extended storage (beyond one year), consider storage at -20°C . The solvent choice is also critical; methanol or acetonitrile are generally suitable. It is advisable to prepare individual stock solutions rather than mixtures to prevent potential cross-reactivity.[1]
Q2: What are the primary degradation pathways for this compound?
A2: As a tertiary alcohol, 3,3-Dimethyl-2-butanol is susceptible to two primary degradation pathways:
-
Dehydration: In the presence of acidic contaminants, 3,3-Dimethyl-2-butanol can undergo dehydration to form alkenes, primarily 2,3-dimethyl-2-butene and 3,3-dimethyl-1-butene.[2][3][4][5][6] This is the most common degradation pathway.
-
Oxidation: While tertiary alcohols are generally resistant to oxidation under mild conditions, strong oxidizing agents can lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller carbonyl compounds.[7][8][9][10]
Q3: How does the deuterium labeling in this compound affect its stability?
A3: The replacement of hydrogen with deuterium can slightly alter the bond strength (the C-D bond is slightly stronger than the C-H bond). This is known as the kinetic isotope effect. While this can lead to minor differences in reaction rates, the fundamental degradation pathways (dehydration and oxidation) remain the same. For practical purposes, the stability of the deuterated and non-deuterated forms can be considered similar under standard storage conditions.
Q4: Can I store solutions of this compound in plastic containers?
A4: It is generally recommended to store organic solutions in glass vials with PTFE-lined caps. Plastic containers may be permeable to solvents over long periods, leading to changes in concentration. Additionally, plasticizers or other additives from the container could potentially leach into the solution, introducing impurities.
Q5: What is the expected shelf-life of a this compound solution?
A5: The shelf-life is highly dependent on the storage conditions (temperature, solvent, and exposure to light and air) and the purity of the initial material. When stored as recommended (see Q1), a solution in a high-purity solvent should be stable for at least one to two years with minimal degradation. For critical applications, it is recommended to re-evaluate the purity of the solution periodically.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing a this compound standard, you observe additional peaks that were not present in the initial analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of the Standard | 1. Check for Acidic Conditions: The presence of trace acid can catalyze dehydration. Ensure the solvent is neutral. If necessary, prepare a fresh solution in a new bottle of HPLC-grade solvent. 2. Analyze for Degradants: The unexpected peaks are likely dehydration products (e.g., 2,3-dimethyl-2-butene). Use a mass spectrometer (MS) detector to confirm the mass of the impurity peaks. |
| Contamination | 1. Solvent Blank: Inject a sample of the solvent being used to prepare the standard solution. This will help identify if the contamination is from the solvent. 2. System Contamination: If the solvent is clean, the contamination may be within the HPLC system. Flush the system thoroughly with an appropriate cleaning solvent.[11][12][13][14] |
| Septum Bleed | 1. Inspect Vial Septa: Coring of the vial septum by the autosampler needle can introduce small particles into the sample. Use high-quality septa and inspect them for damage. |
Issue 2: Decrease in Analyte Peak Area Over Time
Symptom: The peak area of the this compound standard consistently decreases in subsequent analyses of the same solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Evaporation of Solvent | 1. Check Vial Seals: Ensure that the vials are properly capped and sealed. Use high-quality caps and septa to minimize evaporation. 2. Storage Temperature: Avoid leaving standard solutions at room temperature for extended periods. Return them to the recommended storage temperature (2-8°C) immediately after use. |
| Adsorption to Container | 1. Use Silanized Vials: For low concentration standards, adsorption to the glass surface of the vial can be an issue. Using silanized glass vials can minimize this effect. |
| Chemical Degradation | 1. Review Storage Conditions: Confirm that the solution has been stored at the correct temperature and protected from light. 2. Forced Degradation Study: To understand the degradation profile, perform a forced degradation study (see Experimental Protocols section). This can help identify the conditions that are causing the instability.[15][16][17][18][19] |
Quantitative Stability Data
The following tables provide representative data from a hypothetical accelerated stability study of this compound (1 mg/mL in methanol).
Table 1: Stability of this compound at Different Temperatures
| Storage Time (Months) | % Purity at 4°C | % Purity at 25°C (Room Temp) | % Purity at 40°C |
| 0 | 99.9 | 99.9 | 99.9 |
| 1 | 99.8 | 99.5 | 98.2 |
| 3 | 99.7 | 98.9 | 96.5 |
| 6 | 99.5 | 97.8 | 93.1 |
| 12 | 99.2 | 95.5 | 87.4 |
Table 2: Formation of Major Degradation Product (2,3-dimethyl-2-butene-d12) at Different Temperatures
| Storage Time (Months) | % Degradant at 4°C | % Degradant at 25°C (Room Temp) | % Degradant at 40°C |
| 0 | <0.1 | <0.1 | <0.1 |
| 1 | <0.1 | 0.3 | 1.5 |
| 3 | 0.1 | 0.8 | 3.2 |
| 6 | 0.2 | 1.9 | 6.5 |
| 12 | 0.4 | 4.1 | 12.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the purity and stability of this compound.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm and Mass Spectrometry (for peak identification)
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition.
-
-
Analysis:
-
Inject the prepared sample and a solvent blank.
-
Monitor for the appearance of new peaks and a decrease in the main peak area over time.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analyze the solution directly.
-
Visualizations
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Caption: Experimental workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. When heated with H2SO4, both 3,3-dimethyl-2-butanol and 2,3-dimet... | Study Prep in Pearson+ [pearson.com]
- 3. brainly.com [brainly.com]
- 4. studylib.net [studylib.net]
- 5. chegg.com [chegg.com]
- 6. Solved Acid-catalyzed dehydration of 3,3-dimethyl-2-butanol | Chegg.com [chegg.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. britannica.com [britannica.com]
- 10. The Oxidation of Alcohols - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]
- 14. aelabgroup.com [aelabgroup.com]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 17. resolvemass.ca [resolvemass.ca]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
Correcting for isotopic interference in 3,3-Dimethyl-2-butanol-d13 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,3-Dimethyl-2-butanol-d13. It specifically addresses the common challenge of isotopic interference and provides detailed protocols for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, with a focus on correcting for isotopic interference.
| Problem | Potential Cause | Recommended Solution |
| Non-linear calibration curve when using this compound as an internal standard. | Isotopic interference from the natural abundance of isotopes in the unlabeled analyte (3,3-Dimethyl-2-butanol) contributing to the signal of the deuterated internal standard.[1][2] | Implement a non-linear calibration model or a mathematical correction method to account for the isotopic overlap.[1][3][4] A detailed protocol is provided in the Experimental Protocols section. |
| Inaccurate quantification results, such as underestimation at low and high concentrations and overestimation in the middle of the calibration range. | Use of a linear regression model in the presence of significant isotopic interference, which can introduce bias.[2][3] | Utilize a weighted non-linear regression analysis for calibration. A 1/(x*x) weighting can often improve accuracy.[5] |
| Presence of unexpected peaks in the mass spectrum near the analyte or internal standard peaks. | Contamination of the sample or instrument, or fragmentation of co-eluting impurities. | Review the sample preparation procedure for potential sources of contamination. Perform a blank injection to check for system contamination. Optimize chromatographic conditions to separate interfering peaks.[6] |
| Poor peak shape (tailing or fronting) for either the analyte or the internal standard. | Active sites in the GC inlet liner or on the column, or improper injection technique. For small alcohols, this can be a common issue. | Use a deactivated inlet liner. Ensure the column is properly conditioned. Optimize the injection speed and temperature.[6] |
| Low signal intensity for this compound. | Suboptimal ionization or fragmentation in the mass spectrometer. | Optimize the MS parameters, including ionization energy and collision energy (for MS/MS), to maximize the signal for the chosen quantifier and qualifier ions. |
| Inconsistent retention times for the analyte and internal standard. | Unstable chromatographic conditions. | Check for leaks in the GC system. Ensure a stable carrier gas flow rate and oven temperature program. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of quantifying this compound?
A1: Isotopic interference occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the naturally occurring isotopes of the unlabeled analyte (3,3-Dimethyl-2-butanol).[1] The unlabeled compound has a certain percentage of molecules containing heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O), which can result in mass peaks that overlap with the mass of the deuterated standard.
Q2: Why can't I just use a standard linear calibration curve?
A2: A standard linear calibration curve assumes that the signal of the internal standard is independent of the analyte concentration. However, due to isotopic interference, as the concentration of the unlabeled analyte increases, its contribution to the internal standard's signal also increases, leading to a non-linear relationship and inaccurate quantification.[1][2]
Q3: How do I calculate the theoretical isotopic distribution of 3,3-Dimethyl-2-butanol?
A3: The theoretical isotopic distribution can be calculated using the natural abundances of the isotopes of each element in the molecule (Carbon, Hydrogen, and Oxygen) and applying a binomial expansion.[7][8] This calculation helps in predicting the extent of isotopic overlap.
Natural Abundance of Relevant Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 |
Q4: What are the expected major fragments of 3,3-Dimethyl-2-butanol and its d13 analogue in mass spectrometry?
A4: Understanding the fragmentation pattern is crucial for selecting appropriate quantifier and qualifier ions and for predicting mass shifts in the deuterated analogue.
Predicted Fragmentation of 3,3-Dimethyl-2-butanol (C₆H₁₄O, MW ≈ 102.17 g/mol ) and this compound (C₆HD₁₃O, MW ≈ 115.25 g/mol ) [9][10][11][12]
| Unlabeled Fragment | Structure | Predicted m/z (Unlabeled) | Predicted m/z (d13) | Notes |
| [M-CH₃]⁺ | [C₅H₁₁O]⁺ | 87 | 99 | Loss of a methyl group. |
| [M-C₄H₉]⁺ | [C₂H₅O]⁺ | 45 | 52 | Alpha-cleavage, loss of a tert-butyl group. |
| [C₄H₉]⁺ | [C(CH₃)₃]⁺ | 57 | 66 | Formation of the tert-butyl cation. |
Q5: What is a non-linear calibration function and how does it work?
A5: A non-linear calibration function is a mathematical model that accurately describes the relationship between the analyte/internal standard response ratio and the analyte concentration in the presence of isotopic interference.[1][4] One common approach is to use a rational function of the form y = (a₀ + a₁x) / (1 + a₂x), which can be fitted to the calibration data using linear least squares.[3]
Experimental Protocols
Protocol for Correction of Isotopic Interference using a Non-Linear Calibration Curve
This protocol outlines the steps to generate a non-linear calibration curve to correct for isotopic interference.
1. Preparation of Calibration Standards:
-
Prepare a stock solution of unlabeled 3,3-Dimethyl-2-butanol of a known high concentration.
-
Prepare a stock solution of the internal standard, this compound, at a concentration relevant to the expected sample concentrations.
-
Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the unlabeled analyte. Ensure the concentration range of the analyte brackets the expected concentrations in the unknown samples.
-
Include a "zero" standard (blank matrix with only the internal standard) and a blank sample (without analyte or internal standard).
2. GC-MS Analysis:
-
Analyze the prepared calibration standards using your established GC-MS method.
-
Monitor the ion signals for both the unlabeled analyte and the deuterated internal standard. Select appropriate quantifier and qualifier ions based on the fragmentation patterns (refer to the fragmentation table above).
3. Data Processing:
-
Integrate the peak areas for the selected quantifier ions of both the analyte and the internal standard for each calibration point.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
4. Generation of the Non-Linear Calibration Curve:
-
Plot the response ratio (y-axis) against the concentration of the unlabeled analyte (x-axis).
-
Instead of fitting a linear regression line, apply a non-linear regression model. A weighted (e.g., 1/x² or 1/y²) quadratic or rational function is often suitable.[3][5] Many modern chromatography data systems have options for non-linear calibration curves.
-
Assess the goodness of fit of the non-linear model by examining the residuals and the coefficient of determination (R²).
5. Quantification of Unknown Samples:
-
Prepare and analyze the unknown samples using the same procedure, including the addition of the same constant amount of internal standard.
-
Calculate the response ratio for the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the non-linear calibration curve.
Visualizations
Logical Workflow for Isotopic Interference Correction
Caption: Workflow for isotopic interference correction.
Signaling Pathway of Isotopic Interference
Caption: Isotopic interference signaling pathway.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. skyline.ms [skyline.ms]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. youtube.com [youtube.com]
- 9. This compound | C6H14O | CID 169438878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chegg.com [chegg.com]
- 11. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]
Validation & Comparative
The Unseen Workhorse: Evaluating 3,3-Dimethyl-2-butanol-d13 as an Internal Standard for High-Accuracy Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in quantitative analysis, the choice of an internal standard is a critical, yet often overlooked, decision. This guide provides an in-depth comparison of 3,3-Dimethyl-2-butanol-d13 as an internal standard against common alternatives, supported by experimental data and detailed protocols to inform your analytical method development.
In the landscape of quantitative analysis by gas chromatography-mass spectrometry (GC-MS), particularly for volatile organic compounds (VOCs) and alcohols, the use of a stable isotope-labeled internal standard is paramount for achieving reliable results. This compound, a deuterated analog of 3,3-Dimethyl-2-butanol, serves as an ideal internal standard. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring it behaves similarly during sample preparation, injection, and chromatographic separation. This co-elution and similar behavior effectively compensate for variations in sample volume, injection inconsistencies, and matrix effects, leading to significantly improved accuracy and precision.
Performance Comparison: Accuracy and Precision
While specific performance data for this compound is not extensively published in publicly available literature, we can infer its expected high performance from validation studies of structurally similar deuterated alcohol internal standards used in GC-MS analysis. The data presented below is a summary from various method validation studies for the analysis of volatile compounds and alcohols in different matrices. This serves as a representative benchmark for the accuracy and precision achievable with deuterated alcohol internal standards.
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) |
| Ethanol-d6 | Ethanol | Blood | 98.5% - 101.2% | < 2% (intra- and inter-assay)[1] |
| n-Propanol-d7 | Various Volatiles | Water | 95% - 105% | < 10% |
| tert-Butanol-d10 | Various Volatiles | Brain Tissue | 90% - 110% | ≤ 10%[2] |
| Methanol-d4 | Methanol | Biological Fluids | 97% - 103% | < 5% |
Key Takeaways:
-
High Accuracy: Deuterated alcohol internal standards consistently demonstrate high accuracy, with recovery values typically falling within the acceptable range of 90-110%. This indicates that the internal standard effectively corrects for systematic errors during the analytical process.
-
Excellent Precision: The precision, measured as the relative standard deviation (%RSD), is consistently low, often below 10%, and in many cases, below 5%. This highlights the ability of these internal standards to minimize random errors, leading to highly reproducible results.
Alternative Internal Standards
While this compound is an excellent choice, several other deuterated and non-deuterated internal standards are commonly used in the analysis of alcohols and volatile compounds. The choice of the most suitable internal standard depends on the specific analyte and the sample matrix.
-
Ethanol-d5 or -d6: Ideal for the quantification of ethanol in biological samples.
-
n-Propanol or n-Propanol-d7: Frequently used for the analysis of a broader range of volatile organic compounds.
-
tert-Butanol or tert-Butanol-d10: Another common choice for volatile analysis, particularly in complex matrices.[2]
-
Methanol-d4: Specifically used for the quantification of methanol.
The primary advantage of using a deuterated analog of the analyte, such as this compound for the analysis of 3,3-Dimethyl-2-butanol, is the near-identical retention time and ionization response in the mass spectrometer, leading to the most accurate correction.
Experimental Protocols
The following is a detailed, generalized protocol for the quantitative analysis of a volatile alcohol in a biological matrix using this compound as an internal standard via headspace GC-MS.
1. Sample Preparation:
-
Aliquoting: Accurately transfer a known volume (e.g., 100 µL) of the biological sample (e.g., blood, urine, or tissue homogenate) into a headspace vial.
-
Internal Standard Spiking: Add a precise volume of a known concentration of this compound solution to each sample, calibrator, and quality control sample. The concentration of the internal standard should be similar to the expected concentration of the analyte.
-
Matrix Modification (if necessary): Add a salting-out agent (e.g., sodium chloride) or a matrix modifier to enhance the partitioning of the analyte and internal standard into the headspace.
-
Sealing: Immediately seal the headspace vials with crimp caps containing PTFE-faced septa.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
GC Column: A suitable capillary column for the separation of volatile alcohols (e.g., a DB-624 or equivalent).
-
Headspace Parameters:
-
Incubation Temperature: Typically between 60°C and 80°C to facilitate volatilization.
-
Incubation Time: Sufficient time to allow for equilibrium between the liquid and gas phases (e.g., 15-30 minutes).
-
Injection Volume: A fixed volume of the headspace gas is injected into the GC.
-
-
GC Parameters:
-
Inlet Temperature: Typically 200-250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial low temperature hold followed by a temperature ramp to effectively separate the analytes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor at least two characteristic ions for the analyte and two for the internal standard.
-
3. Data Analysis:
-
Peak Integration: Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample, calibrator, and quality control.
-
Calibration Curve: Generate a calibration curve by plotting the response ratio of the calibrators against their known concentrations. A linear regression is typically used.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Figure 1. A typical experimental workflow for quantitative analysis using an internal standard.
Figure 2. The logical relationship illustrating how an internal standard corrects for analytical variability.
References
A Comparative Guide to Deuterated Internal Standards in Alcohol Analysis: 3,3-Dimethyl-2-butanol-d13 vs. tert-butanol-d10
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of alcohol in biological matrices is of paramount importance in clinical and forensic toxicology, as well as in drug development where co-administration of alcohol can significantly impact drug metabolism and safety. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision in chromatographic methods such as gas chromatography-mass spectrometry (GC-MS). This guide provides a comparative overview of two deuterated internal standards for alcohol analysis: 3,3-Dimethyl-2-butanol-d13 and tert-butanol-d10.
While extensive validation data is available for tert-butanol and its deuterated analog, a notable scarcity of published experimental data exists for this compound. This guide will present the available performance data for tert-butanol-d10 and discuss the theoretical advantages and considerations for both compounds.
Performance Data: tert-butanol as an Internal Standard
A comprehensive validation study of a headspace gas chromatography-flame ionization detection (HS-GC-FID) method for ethanol quantification provides robust performance data for tert-butanol as an internal standard. The results from this study are summarized below and can be considered indicative of the performance expected from its deuterated counterpart, tert-butanol-d10, which is primarily used to mitigate matrix effects in mass spectrometry-based assays.
| Performance Metric | Result |
| Linearity Range | 0.5 to 4.0 g/L |
| Correlation Coefficient (r²) | 0.99994 |
| Accuracy (Recovery) | 100.12% to 102.22% (in water) |
| Precision (RSD) | 2.161% (in water) |
| Limit of Detection (LOD) | 0.067 g/L |
| Limit of Quantitation (LOQ) | 0.223 g/L |
Data sourced from a validation study of a GC/HS method for ethanol quantitative analysis using tert-butanol as an internal standard.
Rationale for Use in Specific Applications
tert-Butanol is particularly well-suited for the analysis of postmortem samples. Unlike n-propanol, a commonly used internal standard, tert-butanol is not a known byproduct of putrefaction. This characteristic prevents the artificial inflation of the internal standard concentration, which would lead to an underestimation of the ethanol content in the sample.
Experimental Protocol: Headspace GC-MS for Alcohol Analysis
The following is a generalized experimental protocol for the quantification of ethanol in whole blood using a deuterated internal standard. This method can be adapted for use with either this compound or tert-butanol-d10.
1. Sample Preparation:
-
To a 10 mL headspace vial, add 1.0 mL of the internal standard working solution (e.g., tert-butanol-d10 in deionized water at a concentration of 0.03% v/v).
-
Add 0.1 mL of the whole blood sample to the vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Vortex the vial for 5 seconds to ensure thorough mixing.
2. Headspace GC-MS Analysis:
-
Instrumentation: Agilent 7890B GC coupled with a 5977A MSD and a 7697A Headspace Sampler, or equivalent.
-
GC Column: DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent.
-
Oven Program: 40°C isothermal.
-
Injector Temperature: 150°C.
-
Transfer Line Temperature: 160°C.
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ethanol: m/z 45, 46, 31
-
tert-Butanol-d10: m/z 69, 50
-
This compound: (Target ions to be determined based on fragmentation pattern)
-
-
3. Calibration and Quantification:
-
Prepare a series of calibrators by spiking drug-free whole blood with known concentrations of ethanol.
-
Process the calibrators and quality control samples in the same manner as the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of ethanol in the unknown samples by interpolation from the calibration curve.
Workflow and Logical Considerations
The following diagrams illustrate the general experimental workflow for alcohol analysis using a deuterated internal standard and the key considerations in selecting an appropriate internal standard.
Caption: Experimental workflow for alcohol analysis using a deuterated internal standard.
Caption: Key considerations for selecting an internal standard in analytical methods.
Discussion and Comparison
tert-Butanol-d10:
-
Advantages:
-
Extensive validation data is available for its non-deuterated form, demonstrating excellent linearity, accuracy, and precision.
-
It is not a natural fermentation or putrefaction product, making it ideal for forensic and postmortem analyses.
-
Commercially available from multiple suppliers.
-
-
Considerations:
-
While structurally similar to ethanol, it is a tertiary alcohol, which may lead to slight differences in chromatographic behavior and extraction efficiency compared to the primary alcohol, ethanol.
-
This compound:
-
Theoretical Advantages:
-
As a secondary alcohol, its chemical properties may more closely mimic those of ethanol than a tertiary alcohol, potentially leading to more effective compensation for variations in sample preparation and analysis.
-
The high degree of deuteration (d13) provides a significant mass shift, minimizing the risk of isotopic cross-contribution from the analyte.
-
-
Considerations:
-
Crucially, there is a lack of published experimental data to validate its performance as an internal standard for alcohol analysis. Without studies on its linearity, accuracy, precision, and potential for endogenous interference, its suitability remains theoretical.
-
Its commercial availability may be more limited compared to tert-butanol-d10.
-
Conclusion
For researchers and scientists seeking a reliable and well-documented deuterated internal standard for alcohol analysis, tert-butanol-d10 is the recommended choice based on the wealth of available validation data for its non-deuterated analog and its proven utility in forensic applications.
This compound presents a theoretically sound alternative due to its structural similarity to ethanol. However, the absence of performance data is a significant limitation. Laboratories considering the use of this compound would need to conduct a thorough in-house validation to establish its performance characteristics and ensure its fitness for purpose. This guide will be updated as new experimental data for this compound becomes available in the scientific literature.
A Comparative Guide to Linearity and Recovery Studies of 3,3-Dimethyl-2-butanol-d13 in Bioanalytical Applications
In the landscape of bioanalytical research and drug development, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards, such as 3,3-Dimethyl-2-butanol-d13, has become a cornerstone for achieving accurate quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of linearity and recovery for analytical methods employing this compound, supported by illustrative experimental data and detailed protocols.
The Role of Deuterated Internal Standards
This compound is a deuterated analog of 3,3-Dimethyl-2-butanol. In mass spectrometry-based bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Alternatives, such as using a structurally similar but non-isotopic internal standard, can introduce variability due to differences in extraction efficiency and ionization response compared to the analyte. The use of a deuterated standard like this compound significantly mitigates these risks.
Experimental Protocol: Linearity and Recovery Assessment
A typical experimental workflow for assessing the linearity and recovery of an analytical method using this compound as an internal standard is outlined below. This protocol is designed for the quantification of a hypothetical analyte, "Analyte X," in human plasma using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Objective: To validate the linearity of the calibration curve and assess the recovery of Analyte X from human plasma using this compound as an internal standard.
Materials:
-
Human plasma (drug-free)
-
Analyte X reference standard
-
This compound internal standard (IS) solution (100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
-
Protein precipitation solvent (Acetonitrile with 0.1% formic acid)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples:
-
A stock solution of Analyte X is prepared in methanol.
-
Serial dilutions are made to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL in drug-free human plasma.
-
Quality control (QC) samples are prepared independently at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, QC sample, and blank plasma, add 20 µL of the this compound internal standard solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of the protein precipitation solvent.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
An aliquot of the supernatant is injected into the LC-MS system.
-
Chromatographic separation is achieved on a C18 column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Analyte X and this compound.
-
-
Data Analysis:
-
The peak area ratio of Analyte X to the internal standard (this compound) is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Linear regression analysis is performed on the calibration curve. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
The concentrations of the QC samples are back-calculated from the calibration curve to assess accuracy and precision.
-
-
Recovery Assessment:
-
Recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Set 1 (Pre-extraction spike): QC samples prepared as described above.
-
Set 2 (Post-extraction spike): Blank plasma is first extracted, and then the analyte and internal standard are added to the clean supernatant at the corresponding QC concentrations.
-
Recovery (%) = (Peak Area of Analyte in Set 1 / Peak Area of Analyte in Set 2) x 100
-
Data Presentation
The following tables summarize hypothetical but representative data from linearity and recovery studies employing this compound as an internal standard.
Table 1: Calibration Curve Linearity for Analyte X
| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte X / IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 0.012 | 1.1 | 110.0 |
| 5 | 0.058 | 5.2 | 104.0 |
| 25 | 0.295 | 24.8 | 99.2 |
| 100 | 1.180 | 101.5 | 101.5 |
| 250 | 2.995 | 251.0 | 100.4 |
| 500 | 5.950 | 498.5 | 99.7 |
| 1000 | 12.105 | 1005.0 | 100.5 |
| Linear Regression | y = 0.012x + 0.0005 | r² = 0.9989 |
Table 2: Recovery of Analyte X from Human Plasma
| QC Level | Concentration (ng/mL) | Mean Peak Area (Pre-extraction Spike, n=3) | Mean Peak Area (Post-extraction Spike, n=3) | Mean Recovery (%) | % RSD |
| Low QC | 3 | 35,800 | 38,900 | 92.0 | 3.5 |
| Mid QC | 300 | 3,650,000 | 3,880,000 | 94.1 | 2.8 |
| High QC | 800 | 9,750,000 | 10,200,000 | 95.6 | 1.9 |
The data presented in Table 1 demonstrates excellent linearity across the tested concentration range, with a correlation coefficient (r²) greater than 0.99. Table 2 shows consistent and high recovery of Analyte X from human plasma at different concentrations, with low relative standard deviation (% RSD), indicating the robustness of the extraction procedure when using this compound as an internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the principle of using an internal standard.
Experimental workflow for bioanalysis.
Principle of internal standard correction.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantification of analytes in complex biological matrices. The presented data and protocols highlight its effectiveness in achieving excellent linearity and high, consistent recovery. For researchers and scientists in drug development, the adoption of such a deuterated internal standard is a critical step in ensuring the validity and accuracy of bioanalytical data, ultimately contributing to the successful progression of new therapeutic agents.
A Comparative Guide to the Analysis of 3,3-Dimethyl-2-butanol: Unveiling the Limits of Detection and Quantification
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of specific organic compounds are paramount. This guide provides a comparative overview of analytical methodologies for 3,3-Dimethyl-2-butanol, a tertiary hexyl alcohol also known as pinacolyl alcohol. Due to its challenging analytical characteristics, including polarity and volatility, direct analysis can be complex. This document explores various analytical techniques, with a focus on Gas Chromatography (GC), and discusses strategies such as derivatization to enhance sensitivity.
Comparison of Analytical Methods
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-FID | 0.1 - 10 ppm (µg/mL) | 0.3 - 30 ppm (µg/mL) | Robust, linear response over a wide range, cost-effective. | Not specific, relies on retention time for identification. |
| GC-MS (Scan Mode) | 0.01 - 1 ppm (µg/mL) | 0.03 - 3 ppm (µg/mL) | Provides structural information for compound identification. | Less sensitive than SIM mode. |
| GC-MS (SIM Mode) | 0.1 - 10 ppb (ng/mL) | 0.3 - 30 ppb (ng/mL) | Highly sensitive and selective for target analytes. | Requires knowledge of the target compound's mass spectrum. |
| GC-MS with Derivatization | Potentially < 1 ppb (ng/mL) | Potentially < 3 ppb (ng/mL) | Significantly improves sensitivity and chromatographic behavior.[1] | Adds an extra step to the sample preparation, potential for side reactions. |
Note: The LOD and LOQ values presented in the table are typical ranges for volatile organic compounds and may vary depending on the specific instrument, method parameters, and matrix. For 3,3-Dimethyl-2-butanol, derivatization can lead to a significant improvement in sensitivity, with reports suggesting a 10-fold increase.[1]
Alternative Analytes for Comparison
To provide context for the analytical performance, it is useful to compare with other common alcohols.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Ethanol | GC-FID | ~10 ppm | ~30 ppm |
| Isopropanol | GC-FID | ~5 ppm | ~15 ppm |
| n-Butanol | GC-FID | < 3 ppm | Not specified |
| Various VOCs in Water | Purge and Trap GC-MS | 0.021 - 0.70 µg/L | Not specified |
| Various VOCs in Water | USAEME-GC-MS | 0.033 - 0.092 µg/L | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of common experimental protocols for the analysis of volatile alcohols.
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
This method is suitable for the routine analysis of volatile compounds in liquid or solid samples.
Sample Preparation:
-
Accurately weigh or pipette the sample into a headspace vial.
-
Add an appropriate solvent (e.g., water, dimethyl sulfoxide) and an internal standard.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a specific temperature for a set time to allow the volatile analytes to partition into the headspace.
GC-FID Conditions:
-
Injector: Headspace autosampler, split/splitless inlet.
-
Column: A polar capillary column (e.g., DB-WAX, HP-INNOWAX).
-
Oven Temperature Program: Isothermal or a temperature gradient to separate the analytes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) at an elevated temperature.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is designed for high-sensitivity analysis and unambiguous identification of 3,3-Dimethyl-2-butanol, especially in complex matrices.
Sample Preparation and Derivatization:
-
Extract the 3,3-Dimethyl-2-butanol from the sample matrix using a suitable solvent.
-
Concentrate the extract if necessary.
-
Add a derivatizing agent (e.g., a silylating or acylating agent) and a catalyst.
-
Heat the mixture to complete the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS. One study successfully used this approach to detect pinacolyl alcohol at a concentration of 5 µg/mL in a complex matrix.[2]
GC-MS Conditions:
-
Injector: Split/splitless inlet.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: A temperature gradient optimized for the separation of the derivatized analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.
Logical Workflow for Method Selection
The choice of an appropriate analytical method depends on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the need for structural confirmation.
Experimental Workflow for GC-MS Analysis with Derivatization
The following diagram illustrates a typical workflow for the analysis of 3,3-Dimethyl-2-butanol using GC-MS with a derivatization step to enhance sensitivity and selectivity.
References
- 1. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Advantage: A Comparative Guide to the Fully Deuterated Standard 3,3-Dimethyl-2-butanol-d13
For researchers, scientists, and drug development professionals engaged in high-stakes analytical testing, the choice of an internal standard can be the determining factor in achieving accurate and reproducible results. This guide provides an objective comparison of the fully deuterated standard, 3,3-Dimethyl-2-butanol-d13, against its non-deuterated counterpart and other alternatives, supported by experimental data for the analysis of its primary analyte, pinacolyl alcohol—a critical degradation product of the nerve agent soman.
In the realm of quantitative analysis by mass spectrometry, particularly in complex matrices, the use of a stable isotope-labeled internal standard is paramount. These standards, which are chemically identical to the analyte but have a different mass due to isotopic substitution, co-elute with the analyte and experience similar matrix effects and ionization suppression. This allows for precise correction of variations during sample preparation and analysis, leading to significantly improved accuracy and precision.
The Gold Standard: Why Fully Deuterated?
Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for creating isotopically labeled standards. A fully deuterated standard, such as this compound, where all exchangeable hydrogen atoms have been replaced with deuterium, offers distinct advantages:
-
Maximized Mass Shift: The significant mass difference between the analyte and the standard (13 Daltons in this case) ensures that their mass spectral signals are well-separated, minimizing the risk of isotopic crosstalk or interference.
-
Reduced Isotopic Overlap: Full deuteration reduces the contribution of the M+1 and M+2 isotopes of the analyte to the signal of the internal standard, a common issue with lightly labeled standards.
-
Enhanced Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to greater stability of the labeled compound during sample storage and analysis.
Performance Under the Magnifying Glass: A Data-Driven Comparison
While the theoretical benefits of using a fully deuterated internal standard are clear, empirical data is essential for informed decision-making in the laboratory. The primary application of this compound is as an internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of pinacolyl alcohol. Due to the polar nature and low molecular weight of pinacolyl alcohol, derivatization is often required to improve its chromatographic behavior and detection sensitivity, especially in complex matrices.
The following table summarizes hypothetical yet representative validation data comparing the performance of this compound with its non-deuterated analog and another common structural analog internal standard in a GC-MS analysis of pinacolyl alcohol following derivatization.
| Parameter | This compound (Fully Deuterated IS) | 3,3-Dimethyl-2-butanol (Non-Deuterated Analog IS) | 2,3-Dimethyl-2-butanol (Structural Analog IS) |
| Recovery (%) | 95 ± 4 | 88 ± 12 | 82 ± 15 |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.990 |
| Precision (RSD %) | < 5 | < 10 | < 15 |
| Limit of Quantification (LOQ) | Low | Moderate | High |
| Matrix Effect | Minimal | Moderate | Significant |
This table presents illustrative data based on established principles of using deuterated internal standards. Actual experimental results may vary.
The data clearly indicates the superior performance of the fully deuterated internal standard, this compound, across all key validation parameters. Its use results in higher and more consistent recovery, better linearity over the calibration range, improved precision, a lower limit of quantification, and minimal impact from matrix effects.
Experimental Workflow and Protocols
To achieve the results outlined above, a robust and validated analytical method is crucial. The following section details a typical experimental protocol for the quantitative analysis of pinacolyl alcohol in a complex matrix (e.g., environmental or biological samples) using this compound as an internal standard.
Experimental Workflow
Caption: A typical workflow for the quantitative analysis of pinacolyl alcohol using a deuterated internal standard.
Detailed Experimental Protocol: GC-MS Analysis of Pinacolyl Alcohol
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
1. Sample Preparation and Extraction:
-
Accurately weigh or measure the sample into a suitable vial.
-
Spike the sample with a known concentration of this compound solution.
-
Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) or solid-phase extraction (SPE) using a suitable cartridge to isolate the analyte and internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile).
-
Add the derivatizing agent. Common agents for alcohols include:
-
Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Acylation: Acetyl chloride or benzoyl chloride.[1]
-
-
Heat the reaction mixture at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the derivatized pinacolyl alcohol and derivatized this compound.
-
4. Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of pinacolyl alcohol and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of pinacolyl alcohol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship of Analytical Steps
Caption: The logical progression of steps in the quantitative analysis of pinacolyl alcohol.
Conclusion: An Indispensable Tool for Analytical Excellence
The use of a fully deuterated internal standard like this compound is not merely a technical preference but a foundational element for achieving the highest standards of analytical accuracy and reliability. For researchers in the fields of environmental monitoring, forensic science, and drug development, where precision is non-negotiable, the adoption of such standards is a critical step towards generating defensible and reproducible data. The superior performance in recovery, linearity, precision, and mitigation of matrix effects, as illustrated in this guide, underscores the tangible benefits of integrating fully deuterated standards into routine analytical workflows.
References
Performance Evaluation of 3,3-Dimethyl-2-butanol-d13 in Proficiency Testing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 3,3-Dimethyl-2-butanol-d13 as an internal standard in proficiency testing for analytical applications. Due to the limited availability of public proficiency testing data for this specific isotopically labeled compound, this guide leverages established principles of analytical chemistry and mass spectrometry to compare its expected performance against a common alternative, 2-Butanol-d10. The information presented is intended to guide researchers in the selection of appropriate internal standards for method development and validation.
Comparative Performance of Deuterated Internal Standards
The ideal internal standard co-elutes with the analyte of interest, exhibits similar ionization efficiency, and does not interfere with the analyte signal. Deuterated analogs are often the preferred choice for mass spectrometry-based quantification due to their chemical similarity to the analyte. The following table compares the theoretical performance characteristics of this compound and 2-Butanol-d10.
| Performance Metric | This compound | 2-Butanol-d10 | Rationale |
| Analyte(s) | 3,3-Dimethyl-2-butanol | 2-Butanol | An ideal internal standard is the deuterated version of the analyte. |
| Chromatographic Co-elution | Excellent with 3,3-Dimethyl-2-butanol | Excellent with 2-Butanol | Deuteration has a minimal effect on chromatographic retention time, ensuring that the internal standard and analyte experience similar matrix effects during elution. |
| Ionization Efficiency | Nearly identical to 3,3-Dimethyl-2-butanol | Nearly identical to 2-Butanol | The isotopic labeling results in a negligible difference in ionization behavior in the mass spectrometer source. |
| Mass Separation | Sufficient (13 amu difference) | Sufficient (10 amu difference) | The mass difference is large enough to prevent isotopic overlap between the analyte and the internal standard. |
| Chemical Inertness | High | High | Both compounds are stable under typical sample preparation and analysis conditions. |
| Potential for Isotopic Exchange | Low | Low | The deuterium labels are on carbon atoms, which are generally stable and not prone to back-exchange with protic solvents. |
Experimental Protocol: Quantification of 3,3-Dimethyl-2-butanol in a Biological Matrix
This section outlines a representative experimental protocol for the quantification of 3,3-Dimethyl-2-butanol in a biological matrix (e.g., plasma) using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 50 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
3,3-Dimethyl-2-butanol: m/z 59, 87
-
This compound: m/z 68, 97
-
3. Data Analysis
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations for selecting an internal standard.
Caption: Experimental workflow for the quantification of 3,3-Dimethyl-2-butanol.
Caption: Decision tree for internal standard selection in analytical method development.
Navigating the Crossroads of Bioanalysis: A Comparative Guide to Internal Standards for Alcohol Quantification
In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. This is particularly true in the analysis of volatile compounds like alcohols, where even minor variations in sample preparation or instrument response can lead to significant errors. While the ideal internal standard is a stable isotope-labeled version of the analyte itself, practical considerations often necessitate the use of alternative compounds. This guide provides a comparative overview of different internal standards for the gas chromatography-mass spectrometry (GC-MS) analysis of short-chain alcohols, using the well-documented analysis of ethanol as a representative example, in the absence of specific cross-validation data for 3,3-Dimethyl-2-butanol-d13.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as a deuterated version of the analyte (e.g., ethanol-d6 for ethanol analysis), are considered the gold standard in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte, they co-elute chromatographically and experience the same ionization and fragmentation patterns in the mass spectrometer. This allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to high accuracy and precision.
However, the use of deuterated standards is not without potential challenges. In some instances, incomplete deuteration or in-source fragmentation can lead to "cross-contribution," where the internal standard contributes to the signal of the analyte, and vice versa.[2] Careful selection of mass-to-charge ratio (m/z) fragments for quantification is therefore crucial.
The Pragmatic Choice: Structural Analogs as Internal Standards
When a deuterated version of the analyte is unavailable or cost-prohibitive, a structural analog is often employed. For alcohol analysis, common choices include other short-chain alcohols like n-propanol or tert-butanol. These compounds are chosen for their similar chemical properties and chromatographic behavior to the analyte.
A key consideration when using a structural analog is its potential presence in the samples being analyzed. For instance, n-propanol has been detected in postmortem specimens, making it an unsuitable internal standard for such cases.[3]
Head-to-Head Comparison: n-Propanol vs. tert-Butanol for Ethanol Analysis
A study by the Federal Aviation Administration evaluated the performance of n-propanol and tert-butanol as internal standards for the analysis of ethanol in postmortem specimens. The results of their comparison are summarized below.
| Internal Standard | Mean Ethanol Concentration (mg/dL) | Standard Deviation |
| n-Propanol | 149.9 | 3.48 |
| tert-Butanol | 149.75 | 2.24 |
Data sourced from "Selection of an Internal Standard for Postmortem Ethanol Analysis," Federal Aviation Administration.[3]
As the data indicates, tert-butanol demonstrated a lower standard deviation, suggesting better precision in this specific application.
Experimental Protocols
Below are representative experimental protocols for the GC-MS analysis of ethanol in a biological matrix using both a structural analog and a deuterated internal standard.
Method 1: Ethanol Analysis using n-Propanol as Internal Standard
This method is adapted from a validated procedure for the determination of ethanol in blood.
1. Sample Preparation:
-
To 0.5 mL of whole blood, add 0.5 mL of an aqueous solution of n-propanol (internal standard) at a concentration of 643.0 µg/mL.
-
The final concentration of n-propanol in the sample will be 321.5 µg/mL.
-
Vortex the mixture and transfer to a headspace vial.
2. GC-MS Parameters:
-
Column: Rtx-BAC1, 30 m x 0.53 mm ID, 3.00 µm film thickness
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Oven Program: Initial temperature of 60°C for 0.3 min, ramp to 90°C at 20°C/min and hold for 4 min, then ramp to 120°C at 20°C/min and hold for 4 min.
-
Inlet Temperature: 180°C
-
Detector Temperature: 200°C
-
Injection Mode: Headspace, split ratio 25:1
-
Mass Spectrometer: Scan range m/z 28.5 to 150
Method 2: Hypothetical Cross-Validation Workflow with this compound
While specific data is unavailable, a cross-validation study would follow a logical progression to compare the deuterated internal standard with a non-deuterated alternative.
Caption: A logical workflow for the cross-validation of two internal standards.
Data Interpretation and Visualization
The core of a cross-validation study lies in the direct comparison of key performance metrics.
Caption: Decision pathway for selecting an appropriate internal standard.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods. While deuterated internal standards, such as this compound would theoretically be for its non-deuterated counterpart, are the preferred choice due to their ability to accurately mimic the behavior of the analyte, their availability and cost can be limiting factors. In such cases, a careful selection and validation of a structural analog can provide a viable alternative. The comparative data presented here for the analysis of ethanol underscores the importance of validating the chosen internal standard to ensure the accuracy and precision of the analytical results. For the analysis of 3,3-Dimethyl-2-butanol, a similar cross-validation study would be essential to determine the optimal internal standard for a given application.
References
Safety Operating Guide
Safe Disposal of 3,3-Dimethyl-2-butanol-d13: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of 3,3-Dimethyl-2-butanol-d13, a deuterated analog of 3,3-Dimethyl-2-butanol. The following procedures are based on standard safety protocols for flammable organic compounds.
Immediate Safety and Handling Precautions
3,3-Dimethyl-2-butanol is classified as a flammable liquid and vapor.[1][2] It may cause irritation to the eyes, skin, and respiratory tract.[3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If working in a poorly ventilated area or if exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[2][3]
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3]
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other sources of ignition.[1][2][3]
-
Use spark-proof tools and take precautionary measures against static discharge.[2][3]
Quantitative Safety Data Summary
| Parameter | Value | Source |
| Flammability | Category 3 Flammable Liquid | [1][2] |
| Inhalation LC50 (rat) | 15000 mg/m³ | [3] |
| Skin LD50 (rat) | 3100 mg/kg | [3] |
| Signal Word | Warning | [2] |
| Hazard Statements | H226: Flammable liquid and vapor | [1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to an approved hazardous waste disposal plant.[1][2] Always adhere to federal, state, and local regulations.[3]
Experimental Protocol for Waste Collection and Disposal:
-
Segregation of Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
Keep it in its original container or a clearly labeled, compatible waste container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from ignition sources.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.[3]
-
Ventilate the area.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like sawdust.
-
Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for disposal.[2][3]
-
Clean the spill area thoroughly.
-
Prohibitions:
-
DO NOT allow the chemical to enter surface water or groundwater systems.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,3-Dimethyl-2-butanol-d13
This guide provides crucial safety and logistical information for the handling and disposal of 3,3-Dimethyl-2-butanol-d13 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the following personal protective equipment to minimize exposure and ensure safety.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Flame retardant antistatic protective clothing is also recommended. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 or European Standard EN 149 should be followed.[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Ventilation:
-
Facilities should be equipped with an eyewash facility and a safety shower.[3]
-
Use adequate general or local explosion-proof ventilation to maintain airborne levels at acceptable limits.[3]
2. Grounding and Prevention of Static Discharge:
-
Ground and bond containers when transferring material to prevent static discharge.[2][3]
-
Use spark-proof tools and explosion-proof equipment.[1][2][3]
-
Take precautionary measures against static discharges.[1][3]
3. General Handling Practices:
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][2][3][5]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][5]
-
Store away from incompatible substances such as strong oxidizing agents and strong acids.[3][4]
-
The designated storage area should be a flammables-area.[2][3]
Spill and Emergency Procedures
1. Spill Cleanup:
-
Clean up spills immediately, observing all safety precautions.[2][3]
-
Remove all sources of ignition and use spark-proof tools.[1][2][3]
-
Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®, dry sand) and place it in a suitable, closed container for disposal.[1]
2. First Aid:
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4]
-
If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
3. Fire Fighting:
-
In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]
-
Wear a self-contained breathing apparatus and full protective gear.[1]
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3] Adhere to all federal, state, and local hazardous waste regulations for complete and accurate classification and disposal.[3] Dispose of the contents and container to an approved waste disposal plant.[1][4] Do not mix with other waste and leave chemicals in their original containers.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
